2-Bromo-3-fluoro-5-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPYXPSXKTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543215 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34552-16-4 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine
CAS Number: 34552-16-4
This technical guide provides an in-depth overview of 2-Bromo-3-fluoro-5-methylpyridine, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions.
Compound Properties and Identification
This compound is a halogenated pyridine derivative valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it a valuable precursor in the development of novel pharmaceutical and agrochemical agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34552-16-4 | PubChem[2] |
| Molecular Formula | C₆H₅BrFN | PubChem[2] |
| Molecular Weight | 190.01 g/mol | PubChem[2] |
| Appearance | White crystalline powder | ChemicalBook[1] |
| Boiling Point | 205.4±35.0 °C (Predicted) | ChemicalBook[3] |
| Melting Point | 60-63°C | Echemi[4] |
| Density | ~1.6 g/cm³ | ChemicalBook[1] |
| Flash Point | 78.0±25.9 °C (Predicted) | Echemi[4] |
| Refractive Index | 1.530 (Predicted) | ChemicalBook[1] |
Table 2: Spectroscopic Data of a Structurally Similar Compound (2-Bromo-4-fluoro-5-methylpyridine)
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 | d | H-6 | |
| ~7.2 | d | H-3 | |
| ~2.3 | s | -CH₃ | |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment | |
| ~158 (d, J ≈ 240 Hz) | C-4 | ||
| ~150 (d, J ≈ 15 Hz) | C-2 | ||
| ~148 | C-6 | ||
| ~125 (d, J ≈ 20 Hz) | C-5 | ||
| ~120 (d, J ≈ 5 Hz) | C-3 | ||
| ~17 | -CH₃ |
Source: Benchchem[5]
Synthesis Pathway
A plausible synthetic route to this compound can be adapted from procedures for analogous fluorinated pyridines. A common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure can be inferred from patent literature for similar compounds.[6][7] The following is a representative protocol for a key application of this compound: the Suzuki-Miyaura cross-coupling reaction.[8]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 1.5 - 2.5 equivalents)
-
Solvent (e.g., 1,4-dioxane and water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 85-95 °C with stirring for 15-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow and Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines, such as this compound, are crucial intermediates in the synthesis of biologically active molecules. The pyridine scaffold is a common motif in many approved drugs, and the presence of bromine and fluorine atoms provides handles for further chemical modification. The bromine atom is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. The fluorine atom can enhance the metabolic stability and bioavailability of the final compound, which are desirable properties in drug candidates.[1]
Safety Information
This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements for this compound
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich
References
- 1. innospk.com [innospk.com]
- 2. This compound | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-bromo-3-methylpyridine CAS#: 29312-98-9 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-fluoro-5-methylpyridine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring reactive bromine and fluorine atoms, makes it a crucial intermediate for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols for its synthesis and subsequent cross-coupling reactions are presented, alongside an illustrative example of its application in the synthesis of kinase inhibitors that modulate critical cellular signaling pathways.
Chemical and Physical Properties
This compound (CAS RN: 34552-16-4) is a white crystalline powder under standard conditions.[1] Its molecular structure combines the stability of the pyridine ring with the reactivity of a C-Br bond, suitable for cross-coupling reactions, and the unique electronic properties imparted by the fluorine substituent. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [2] |
| Exact Mass | 188.95894 Da | [2] |
| CAS Number | 34552-16-4 | [1][2] |
| Appearance | White Crystalline Powder | [1] |
| Density | ~1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg (estimated) | [1] |
| Flash Point | 77.8 ± 25.9 °C (estimated) | [1] |
| Refractive Index | ~1.530 (estimated) | [1] |
| Purity (Typical) | ≥99.0% | [3] |
| Synonyms | 3-Fluoro-2-bromo-5-methylpyridine, 2-Brom-3-fluor-5-methylpyridin | [1][2] |
Spectroscopic Data
While experimental spectra for this compound are not widely published, data for the closely related isomer 2-Bromo-4-fluoro-5-methylpyridine (CAS 1211537-29-9) provides a strong basis for spectroscopic characterization. The following tables summarize predicted data based on established principles.
Table 2: Predicted ¹H and ¹³C NMR Data for a 2-Bromo-fluoro-5-methylpyridine Isomer Data predicted for 2-Bromo-4-fluoro-5-methylpyridine in CDCl₃. Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.
| ¹H NMR (500 MHz) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Pyridine Proton | ~8.1 | d | ~2.5 | 1H | H-6 |
| Pyridine Proton | ~7.2 | d | ~5.0 | 1H | H-3 |
| Methyl Protons | ~2.3 | s | - | 3H | -CH₃ |
| ¹³C NMR (125 MHz) | δ (ppm) | Assignment | |||
| Aromatic Carbon | ~158 (d, J ≈ 240) | C-4 (C-F) | |||
| Aromatic Carbon | ~150 (d, J ≈ 15) | C-2 (C-Br) | |||
| Aromatic Carbon | ~148 | C-6 | |||
| Aromatic Carbon | ~125 (d, J ≈ 20) | C-5 | |||
| Aromatic Carbon | ~115 (d, J ≈ 5) | C-3 | |||
| Methyl Carbon | ~15 | -CH₃ |
Table 3: Predicted FT-IR and Mass Spectrometry Data Data predicted for 2-Bromo-4-fluoro-5-methylpyridine.
| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100-3000 | Aromatic C-H |
| Methyl C-H Stretch | 2950-2850 | Methyl C-H |
| Ring Vibrations | 1600-1450 | C=C and C=N Stretch |
| C-F Stretch | 1250-1200 | C-F Stretch |
| C-Br Stretch | 1100-1000 | C-Br Stretch |
| Mass Spec. (EI) | m/z | Assignment |
| Molecular Ion | 189 / 191 | [M]⁺ / [M+2]⁺ (⁷⁹Br/⁸¹Br) |
| Fragment | 110 | [M - Br]⁺ |
| Fragment | 95 | [M - Br - CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of fluoropyridines involves a diazotization reaction of an aminopyridine precursor, followed by a Balz-Schiemann or similar fluorination reaction. The bromination can be achieved prior to or after this sequence. The following is a representative protocol adapted from established methods for fluoropyridine synthesis.[4][5]
Figure 1: General synthetic workflow for this compound.
Materials:
-
3-Amino-2-bromo-5-methylpyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Diazotization: In a suitable fluoropolymer reaction vessel, dissolve 3-Amino-2-bromo-5-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78 °C.
-
Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to a range of -5 °C to 5 °C and stir for 30-60 minutes.
-
Fluorination (Balz-Schiemann): Gently heat the reaction mixture to between 30 °C and 70 °C for 30-60 minutes to induce thermal decomposition of the diazonium salt and formation of the C-F bond.
-
Work-up: Carefully cool the reaction mixture and quench it by pouring it into a mixture of ice and water.
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to obtain the final product as a white crystalline solid.[5]
Application in Suzuki-Miyaura Cross-Coupling
The C-Br bond at the 2-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in drug discovery for assembling biaryl structures.
General Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Application in Drug Discovery: A Case Study with Encorafenib
Halogenated pyridines are foundational scaffolds in medicinal chemistry.[6] While this compound is a key building block, we will use the synthesis of the FDA-approved drug Encorafenib (Braftovi®) to illustrate the critical role of a structurally similar intermediate, 5-chloro-2-fluoro-3-aminophenyl sulfonamide, in modern drug design. Encorafenib is a potent inhibitor of the BRAF kinase, used to treat certain types of melanoma and colorectal cancer.[1][7]
Figure 2: Logical relationship showing the role of a halopyridine building block in drug synthesis.
Encorafenib's Mechanism of Action and the MAPK/ERK Signaling Pathway
Encorafenib is a targeted therapy designed to inhibit the B-Raf protein, specifically when it contains activating mutations like V600E.[1][8] B-Raf is a serine/threonine kinase that is a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.[1][2]
In normal cells, this pathway is tightly regulated and transmits signals from cell surface receptors to the nucleus to control cell proliferation, differentiation, and survival. However, in many cancers, including melanoma, mutations in the BRAF gene cause the B-Raf protein to be constitutively active, leading to constant downstream signaling and uncontrolled cell growth.[8]
Encorafenib acts as an ATP-competitive inhibitor, binding to the kinase domain of the mutated B-Raf protein.[8] This action prevents B-Raf from phosphorylating and activating its downstream target, MEK. Consequently, MEK cannot activate ERK, and the pro-growth signals are halted, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][8]
Figure 3: Encorafenib's inhibition of the MAPK/ERK signaling pathway.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated area. It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, heat, and direct sunlight.[1]
Conclusion
This compound is a strategically important intermediate for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its dual halogenation provides multiple reaction sites for building molecular complexity through established synthetic methodologies like palladium-catalyzed cross-coupling. As demonstrated by the mechanism of the BRAF inhibitor Encorafenib, such building blocks are integral to the creation of targeted therapies that can precisely modulate disease-relevant signaling pathways. A thorough understanding of the properties and reactivity of this compound is essential for researchers aiming to develop next-generation therapeutics.
References
- 1. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 2. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 3. Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. innospk.com [innospk.com]
- 7. Encorafenib - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthesis, and reactivity of 2-Bromo-3-fluoro-5-methylpyridine, a key building block in modern medicinal chemistry.
This technical guide provides a comprehensive analysis of this compound, a versatile heterocyclic intermediate crucial for the development of novel pharmaceutical and agrochemical agents. This document details its core chemical and physical properties, provides experimentally derived and predicted spectroscopic data, and outlines detailed protocols for its synthesis and key cross-coupling reactions.
Core Chemical Properties and Physical Data
This compound is a substituted pyridine ring possessing a unique combination of functional groups that make it an attractive starting material for a variety of chemical transformations.[1] The presence of a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position allows for regioselective modifications, rendering it a valuable scaffold in the design of complex molecules with specific steric and electronic properties.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| Appearance | White crystalline powder[1] |
| Density | ~1.6 g/cm³[1] |
| Boiling Point | ~205.0 °C at 760 mmHg[1] |
| Flash Point | ~77.8 °C[1] |
| Refractive Index | ~1.530[1] |
| CAS Number | 34552-16-4[1] |
Spectroscopic Profile
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1 | d | ~2.5 | 1H | H-6 |
| ~7.2 | d | ~5.0 | 1H | H-3 |
| ~2.3 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The doublet multiplicity for H-6 and H-3 arises from coupling to the fluorine atom.[2]
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [2]
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-4 |
| ~150 (d, J ≈ 15 Hz) | C-2 |
| ~148 | C-6 |
| ~125 (d, J ≈ 20 Hz) | C-5 |
| ~115 (d, J ≈ 5 Hz) | C-3 |
| ~15 | -CH₃ |
Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-5 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.[2]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for 2-Bromo-4-fluoro-5-methylpyridine [2]
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
Note: The presence of bromine results in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.[2]
Table 5: Predicted FT-IR Data (KBr Pellet) for 2-Bromo-4-fluoro-5-methylpyridine [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1250-1200 | Strong | C-F stretching |
| 1100-1000 | Strong | C-Br stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Synthesis and Reactivity
This compound is a key intermediate in organic synthesis, valued for its ability to participate in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1]
Caption: Logical workflow for the synthesis and key reactions of this compound.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis of this compound and its subsequent use in two of the most pivotal cross-coupling reactions in modern drug discovery.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar bromo-fluoro-pyridines.[3][4]
Objective: To synthesize this compound from 3-fluoro-5-methyl-2-aminopyridine.
Materials:
-
3-Fluoro-5-methyl-2-aminopyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(II) bromide
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for synthesis under inert atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-5-methyl-2-aminopyridine in hydrobromic acid (48%) while maintaining the temperature below 25 °C.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in deionized water dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate beaker, prepare a solution of copper(II) bromide in deionized water.
-
Slowly add the diazonium salt solution to the copper(II) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Bromo-3-fluoro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a multi-step process, with detailed experimental protocols derived from established chemical transformations on analogous structures. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached through a three-step sequence commencing with the readily available starting material, 2-amino-5-methylpyridine. The pathway involves an initial electrophilic bromination, followed by a diazotization of the amino group, and culminating in a fluoro-dediazoniation reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. Safety precautions should be observed, and all reactions should be carried out in a well-ventilated fume hood.
Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine
This step involves the regioselective bromination of 2-amino-5-methylpyridine at the 3-position. The use of N-Bromosuccinimide (NBS) as a brominating agent in a suitable solvent like N,N-Dimethylformamide (DMF) is a common and effective method for such transformations.[2]
Reaction Scheme:
Caption: Bromination of 2-amino-5-methylpyridine.
Experimental Protocol:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine in DMF.
-
Cool the flask in an ice bath to 0°C.
-
Prepare a solution of N-Bromosuccinimide (NBS) (1.0 equivalents) in DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-5-methylpyridine over a period of 1-2 hours, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-3-bromo-5-methylpyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylpyridine | Adapted from[2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Temperature | 0°C to 20°C | [2] |
| Reaction Time | 8-10 hours | [2] |
| Expected Yield | ~80% (based on similar reactions) | [2] |
Step 2 & 3: Synthesis of this compound via Diazotization and Fluorination
This two-part final step involves the conversion of the amino group of 2-amino-3-bromo-5-methylpyridine into a diazonium salt, which is then subjected to a fluorination reaction, likely a Balz-Schiemann type reaction. This method is a well-established procedure for the introduction of fluorine into aromatic rings.[3] A similar transformation has been described in a patent for the synthesis of related fluorinated picolines.[4]
Reaction Scheme:
Caption: Diazotization and fluorination of 2-amino-3-bromo-5-methylpyridine.
Experimental Protocol:
-
Suspend 2-amino-3-bromo-5-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) in a reaction vessel cooled to 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
The resulting diazonium tetrafluoroborate salt can be isolated by filtration and washed with cold ether.
-
Gently heat the isolated diazonium salt in an inert solvent (e.g., toluene or xylene) or without a solvent until nitrogen evolution ceases. The temperature for thermal decomposition is typically in the range of 100-150°C.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-bromo-5-methylpyridine | Inferred from[4][5] |
| Reagents | Sodium Nitrite (NaNO₂), Tetrafluoroboric Acid (HBF₄) | [3][4] |
| Reaction Temperature | Diazotization: 0-5°C; Fluorination: 100-150°C | [5] |
| Expected Yield | 50-70% (based on similar reactions) | [4][5] |
Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathway. The yields are estimates based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Product | Estimated Yield |
| 1 | Bromination | 2-Amino-5-methylpyridine | NBS, DMF | 2-Amino-3-bromo-5-methylpyridine | ~80% |
| 2 & 3 | Diazotization & Fluorination | 2-Amino-3-bromo-5-methylpyridine | NaNO₂, HBF₄ | This compound | 50-70% |
Logical Workflow of the Synthesis
The overall workflow for the synthesis of this compound is depicted in the following diagram, outlining the key stages from starting material to the final purified product.
References
Spectroscopic Profile of 2-Bromo-3-fluoro-5-methylpyridine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the versatile organic intermediate, 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4).[1] Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy based on established chemical principles. Detailed, generalized experimental protocols for acquiring such data are also provided to assist researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in further research endeavors.
Compound Overview
This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring bromine, fluorine, and methyl substituents on the pyridine ring, offers multiple reaction sites for derivatization.
Chemical Structure:
Key Properties:
-
IUPAC Name: this compound[1]
-
CAS Number: 34552-16-4[1]
-
Molecular Formula: C₆H₅BrFN[1]
-
Molecular Weight: 190.01 g/mol [1]
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from analogous structures and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | d | ~2.0 | 1H | H-6 |
| ~7.45 | d | ~8.5 | 1H | H-4 |
| ~2.35 | s | - | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, J ≈ 240 Hz) | C-3 |
| ~148 (d, J ≈ 15 Hz) | C-2 |
| ~145 | C-6 |
| ~130 (d, J ≈ 5 Hz) | C-4 |
| ~128 (d, J ≈ 20 Hz) | C-5 |
| ~17 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~-130 | m |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 189/191 | 100/98 | [M]⁺ (containing ⁷⁹Br/⁸¹Br) |
| 174/176 | Moderate | [M - CH₃]⁺ |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Low | [M - Br - CH₃]⁺ |
Infrared (IR) Spectroscopy
Table 5: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1600-1450 | Strong | C=C and C=N Stretching (Pyridine Ring) |
| 1250-1200 | Strong | C-F Stretch |
| 1100-1000 | Strong | C-Br Stretch |
| 850-800 | Strong | C-H Bending (Out-of-Plane) |
Experimental Protocols
The following are generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen-fluorine framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire the ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and generalized experimental protocols for this compound. While this information is based on sound chemical principles, it is crucial for researchers to obtain and analyze experimental data to confirm these predictions. The provided methodologies and workflow offer a systematic approach for the characterization of this and other novel chemical entities, facilitating its application in the advancement of pharmaceutical and agrochemical research.
References
An In-depth Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-methylpyridine, a key heterocyclic aromatic compound. Its unique structural features, including bromine, fluorine, and methyl functional groups, make it a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] This document outlines its chemical identity, physicochemical properties, a representative experimental protocol for its application in cross-coupling reactions, and a visualization of its role in chemical synthesis.
Chemical Identity
-
IUPAC Name: this compound[3]
-
Synonyms:
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 190.01 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Density | ~1.6 g/cm³ | [1] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 77.8 ± 25.9 °C | [1] |
| Refractive Index | 1.530 | [1] |
| Purity | ≥99.0% | [1][2] |
Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental for forming carbon-carbon bonds.[1][2][5] The bromine atom at the 2-position provides a reactive site for such transformations.
Objective: To synthesize a 2-aryl-3-fluoro-5-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material (this compound) is consumed. This typically takes 12-24 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-3-fluoro-5-methylpyridine.
Visualization of Synthetic Utility
The following diagram illustrates the general workflow of the Suzuki-Miyaura cross-coupling reaction described above, highlighting the role of this compound as a key reactant.
Caption: Suzuki-Miyaura cross-coupling workflow.
References
Navigating the Solubility of 2-Bromo-3-fluoro-5-methylpyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromo-3-fluoro-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a predictive assessment based on its physicochemical properties and outlines detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for predicting its behavior in various solvent systems. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H5BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 77.8 ± 25.9 °C | [1] |
| Purity | Typically ≥99.0% | [1] |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the polarity of this compound, owing to the presence of the nitrogen, fluorine, and bromine atoms, suggests its solubility in a range of organic solvents. The following table provides a qualitative prediction of its solubility. It is imperative to note that these are estimations and require experimental verification for precise applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can engage in dipole-dipole interactions. Potential for hydrogen bonding with the pyridine nitrogen may also enhance solubility.[3] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents possess some polarity to interact with the solute but are less polar than alcohols or polar aprotic solvents.[3] |
| Non-polar | Hexane, Toluene | Low | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces of non-polar solvents. |
Experimental Protocols for Solubility Determination
Accurate solubility data is best obtained through empirical measurement. The following are standard laboratory methods that can be employed.
Method 1: Gravimetric Analysis of a Saturated Solution
This is a classic and straightforward method for determining solubility.[3]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be utilized. Visually confirm that excess solid remains, indicating a saturated solution.[3]
-
Isolation of the Supernatant: Allow the solid to settle, and then carefully decant or filter a known volume of the clear supernatant. A syringe filter can be effective for removing fine particles.
-
Solvent Evaporation: Remove the solvent from the known volume of the supernatant under reduced pressure using a rotary evaporator or by gentle heating in a fume hood.[3]
-
Drying and Weighing: Once the solvent is fully evaporated, dry the container with the solid residue in a vacuum oven until a constant weight is achieved. Weigh the container with the dry residue.[3]
-
Calculation: The mass of the dissolved solid is the final weight of the container with residue minus the initial weight of the empty container. Solubility can then be expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).[3]
Method 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is highly accurate and can be used for a wide range of concentrations.
Methodology:
-
Preparation of a Saturated Solution: Follow steps 1 and 2 from the gravimetric analysis method.
-
Sample Preparation: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the HPLC detector.
-
HPLC Analysis:
-
Calculation:
Logical Workflow for Solvent Selection and Solubility Determination
The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound for a given application, such as a chemical reaction or purification.
This guide provides a framework for approaching the solubility of this compound. While predictive models are useful, empirical determination remains the gold standard for accurate and reliable data in research and development.
References
A Technical Guide to 2-Bromo-3-fluoro-5-methylpyridine: Commercial Availability, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4), a key building block in medicinal chemistry and agrochemical research. The document details its commercial availability from various suppliers, outlines its synthetic utility in key cross-coupling and nucleophilic substitution reactions, and provides generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position, provides multiple reactive sites for the construction of complex molecular architectures.[1] The presence of the bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the electronic properties and metabolic stability of target molecules, a desirable feature in drug design.[1] This guide offers an in-depth look at the commercial landscape for this compound and its application in key synthetic transformations.
Commercial Availability
This compound is commercially available from a range of chemical suppliers. The following table summarizes the availability from several key vendors, providing details on purity, quantity, and catalog numbers for easy reference.
| Supplier | Catalog Number | Purity | Quantity |
| Sigma-Aldrich | AMBH2D6FD961 | 98% | Varies |
| ECHO CHEMICAL CO., LTD. | ADB1205705001 | - | 250mg |
| LabNetwork | LN00257055 | min 98% | 10g |
| Dayang Chem (Hangzhou) Co.,Ltd. | - | - | Inquire |
| Reagentia | R00380Q | - | 100mg, 250mg, 5g |
Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthetic Applications and Reaction Pathways
This compound is a valuable synthon primarily utilized in the construction of carbon-carbon and carbon-heteroatom bonds. Its reactivity is dominated by the chemistry of the bromo and fluoro substituents on the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, positioning the bromo-substituent as a highly effective leaving group.[2]
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. This compound can be readily coupled with various aryl or heteroaryl boronic acids or their esters to generate more complex biaryl structures, which are common motifs in pharmaceuticals.
Caption: Suzuki-Miyaura coupling of this compound.
Nucleophilic Aromatic Substitution (SNAr)
While the bromine atom is the more reactive site for cross-coupling, the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of halogens in SNAr reactions is generally the reverse of that in cross-coupling: F > Cl > Br > I.[3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself activates the ring towards nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides.
Caption: Nucleophilic aromatic substitution on this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by repeated cycles of vacuum and backfill.
-
Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water, or DMF) is added via syringe.
-
Reaction: The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Reagent Addition: Add the nucleophile (e.g., an amine or alcohol, 1.2-2.0 equiv.) and a base (e.g., K₂CO₃ or NaH, 1.5-3.0 equiv.).
-
Reaction: The mixture is stirred and heated to a temperature typically between 80 and 150 °C. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Spectroscopic Data
Experimentally obtained ¹H and ¹³C NMR spectra for this compound are not widely available in the literature. For structural confirmation, it is crucial to acquire and interpret NMR data. As a reference, predicted spectroscopic data for a related isomer, 2-Bromo-4-fluoro-5-methylpyridine, suggests characteristic signals and coupling patterns arising from the fluorine and bromine substituents.[4] Researchers should perform their own spectroscopic analysis for unambiguous characterization.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the development of novel compounds in the pharmaceutical and agrochemical sectors. Its utility in cornerstone reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution allows for diverse molecular elaborations. This guide provides a foundational understanding of its availability and chemical reactivity to aid researchers in their synthetic endeavors. It is recommended that experimental conditions for any new transformation be carefully optimized to achieve the desired outcomes.
References
An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4), a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Adherence to rigorous safety protocols is essential when working with this compound due to its hazardous properties.
Chemical and Physical Properties
This compound is a white crystalline powder.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 34552-16-4 | [2][3][4][5][6] |
| Molecular Formula | C₆H₅BrFN | [2][3][4][5][6] |
| Molecular Weight | 190.01 g/mol | [3][4][5][6] |
| Appearance | White crystalline powder | [1][2] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1][2] |
| Flash Point | 77.8 ± 25.9 °C | [1][2] |
| Density | 1.6 ± 0.1 g/cm³ | [1][2] |
| Purity | Typically ≥98% - 99% | [1][2][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[4][7] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[4][7] | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[4][7] |
Toxicological Data: Specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound are not readily available in the public domain. The hazard classifications are based on available data and computational models. The absence of specific toxicity values necessitates a cautious approach, treating the compound as potentially harmful if ingested, inhaled, or absorbed through the skin.
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is the first line of defense against exposure.
General Handling Procedures
-
Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.
-
Transport: When transporting the chemical, use sealed, shatter-resistant containers within a secondary container.
Storage
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Container: Store in a tightly sealed container to prevent exposure to moisture and air.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Security: Store in a locked cabinet or a restricted-access area.
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and incorporated into institution-specific Standard Operating Procedures (SOPs).
Weighing the Powder
Preparing a Solution
-
Preparation: Perform all steps in a chemical fume hood.
-
Solvent: Choose an appropriate solvent. Ensure the solvent is compatible with this compound.
-
Addition: Slowly add the weighed this compound powder to the solvent while stirring to prevent clumping and splashing.
-
Dissolution: Continue stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but be mindful of the solvent's flashpoint and the compound's stability.
-
Storage: Store the resulting solution in a clearly labeled, sealed container.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Small Spills (Solid):
-
Ensure proper PPE is worn.
-
Gently sweep or vacuum the spilled solid into a labeled, sealable container for disposal. Avoid generating dust.
-
Wipe the area with a damp cloth, and then clean with soap and water.
-
Collect all cleaning materials for proper disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team and institutional safety office.
-
Ensure the area is well-ventilated, if safe to do so.
-
Prevent the spill from entering drains or waterways.
-
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety policies and procedures. A thorough risk assessment should be conducted before any new experimental procedure involving this compound is undertaken.
References
- 1. innospk.com [innospk.com]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. ddpsinc.com [ddpsinc.com]
- 4. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Handling of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the optimal storage conditions, handling procedures, and stability characteristics of 2-Bromo-3-fluoro-5-methylpyridine (CAS No: 34552-16-4). Adherence to these guidelines is crucial for maintaining the compound's integrity, purity, and performance in research and development applications.
Introduction to this compound
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] With a molecular formula of C6H5BrFN and a molecular weight of 190.01 g/mol , it is a key building block in the development of novel pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring bromine, fluorine, and methyl substituents on a pyridine ring, imparts unique reactivity, making it valuable for various cross-coupling and nucleophilic substitution reactions.[1] The compound typically appears as a white crystalline powder.[1] Given its sensitivity to environmental factors, proper storage and handling are paramount to prevent degradation and ensure experimental reproducibility.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended. These conditions are a synthesis of information from various chemical suppliers and safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature or refrigeration (2°C to 8°C) is advised.[2][3] | To minimize the rate of potential thermal degradation and preserve its crystalline structure.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] Keep in a well-ventilated area.[4][5] | To prevent oxidation and reactions with atmospheric components. |
| Container | Keep in a tightly sealed container.[1][5] | To protect from moisture and air exposure, which can lead to hydrolysis and other degradation.[1] |
| Light Exposure | Protect from light. | To prevent potential photodegradation, which can be induced by UV or visible light. |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |
Storage and Handling Workflow
The following diagram outlines the recommended workflow for the proper storage and handling of this compound upon receipt and during use in the laboratory.
Chemical Stability and Potential Degradation
While specific stability studies for this compound are not extensively published, data on related halogenated pyridines suggest potential degradation pathways. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability study results.
-
Hydrolysis : The Carbon-Bromine (C-Br) bond can be susceptible to hydrolysis, particularly in the presence of moisture. This reaction would lead to the formation of the corresponding 2-hydroxy-3-fluoro-5-methylpyridine derivative.
-
Photodegradation : Exposure to light, especially UV radiation, can provide the energy to cleave the C-Br or C-F bonds. This process can generate radical species, leading to a variety of degradation products and potential polymerization.
The diagram below illustrates these primary potential degradation pathways.
Experimental Protocol for Stability Assessment
The absence of published, specific stability data necessitates a robust experimental protocol to determine the stability profile of this compound. The following protocol is adapted from the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B) and can be used to conduct forced degradation (stress testing) and long-term stability studies.
Objective: To identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of this compound. This information is critical for developing and validating a stability-indicating analytical method.
Analytical Method: A validated stability-indicating HPLC method is required. The method must be able to separate the intact compound from all potential degradation products. A reversed-phase HPLC with UV detection is a common starting point.
A. Forced Degradation (Stress Testing)
Forced degradation studies are essential for understanding the chemical behavior of the molecule under harsh conditions.[6]
-
Acid and Base Hydrolysis:
-
Protocol: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Conditions: Store the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Time Points: Analyze samples at initial, 2, 6, 24, and 48 hours.
-
Analysis: Neutralize the samples before analysis. Quantify the parent compound and any degradation products.
-
-
Oxidative Degradation:
-
Protocol: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Conditions: Store the solution at room temperature, protected from light.
-
Time Points: Analyze samples at initial, 2, 6, 24, and 48 hours.
-
Analysis: Quantify the parent compound and any oxidation products.
-
-
Thermal Degradation:
-
Protocol: Store the solid compound in a controlled temperature oven.
-
Conditions: Expose the solid material to dry heat (e.g., 80°C).
-
Time Points: Analyze samples at 1, 3, and 7 days.
-
Analysis: Dissolve the solid in a suitable solvent and analyze.
-
-
Photostability Testing (as per ICH Q1B):
-
Protocol: Expose the solid compound and a solution of the compound to a light source capable of emitting both UV and visible light.
-
Conditions: The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.
-
Analysis: Analyze the light-exposed and dark control samples.
-
B. Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
-
Sample Preparation:
-
Use at least three different batches of this compound.
-
Package the samples in containers that simulate the proposed storage and shipping containers.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 2-8°C if refrigeration is intended).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Tests to be Performed:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the parent compound.
-
Purity: Determination of degradation products/impurities.
-
By following this comprehensive guide, researchers and scientists can ensure the quality and reliability of this compound, leading to more accurate and reproducible results in their synthetic and developmental endeavors.
References
- 1. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. youtube.com [youtube.com]
- 4. jordilabs.com [jordilabs.com]
- 5. oecd.org [oecd.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-3-fluoro-5-methylpyridine
This technical guide provides a comprehensive overview of the physical appearance and form of 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4), a key intermediate in organic synthesis.[1] The information presented is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
Summary of Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2] |
| Appearance | White crystalline powder, Solid | [1][3] |
| Purity | ≥99.0% | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 77.8 ± 25.9 °C | [1] |
| Refractive Index | 1.530 | [1] |
Detailed Physical Appearance and Form
This compound is consistently described as a white crystalline powder under standard conditions.[1] Its solid form is a key characteristic that facilitates its handling, packaging, and storage, typically in 25 KGS drums for industrial applications.[1] The high purity of the compound, generally ≥99.0%, ensures consistent physical properties and performance in synthetic processes.[1]
The presence of bromine and fluorine atoms in its structure contributes to its specific physical characteristics, such as its density of approximately 1.6 g/cm³.[1] While some related pyridine compounds may appear as liquids or have a yellowish tint, the available data for this compound specifies its form as a white solid.[1][3][4][5]
Visualization of Key Compound Properties
The following diagram illustrates the relationship between the core compound and its primary physical and chemical identifiers.
References
The Strategic Application of 2-Bromo-3-fluoro-5-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of the versatile heterocyclic building block, 2-Bromo-3-fluoro-5-methylpyridine, in medicinal chemistry. This document elucidates its synthetic utility, particularly in the generation of novel kinase inhibitors, and provides detailed experimental protocols and conceptual frameworks for its application in drug discovery programs.
Core Molecular Properties and Synthetic Versatility
This compound (CAS Number: 34552-16-4) is a substituted pyridine derivative that has garnered interest as a key intermediate in the synthesis of complex, biologically active molecules.[1][2] Its utility in medicinal chemistry is largely attributed to its unique substitution pattern, which offers multiple avenues for chemical modification.
The bromine atom at the 2-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[1] The fluorine atom at the 3-position can significantly influence the physicochemical properties of the resulting derivatives, potentially enhancing metabolic stability, binding affinity, and bioavailability.[1] The methyl group at the 5-position provides an additional site for potential modification or can serve as a key interaction point with a biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅BrFN |
| Molecular Weight | 190.01 g/mol |
| CAS Number | 34552-16-4 |
| Appearance | White crystalline powder |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Flash Point | 77.8 ± 25.9 °C |
Key Synthetic Transformations and Experimental Protocols
The strategic placement of the bromine atom makes this compound an ideal substrate for derivatization. Below are generalized, yet detailed, protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are pivotal for the synthesis of diverse compound libraries.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is instrumental for coupling aryl or heteroaryl moieties to the pyridine core, a common structural motif in kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.), and a base, typically K₂CO₃ (2.0 eq.) or K₃PO₄ (2.2 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80-110 °C and stir for 4-16 hours. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-substituted-3-fluoro-5-methylpyridine derivative.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is crucial for introducing amine functionalities, which can act as key hydrogen bond donors in interactions with biological targets.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in the Development of Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, most notably cancer.[4] Derivatives of this compound are attractive candidates for the synthesis of novel kinase inhibitors. The substituted pyridine core can be designed to interact with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.
Table 2: Representative Biological Activities of Structurally Related Pyridine-Based Kinase Inhibitors
Disclaimer: The following data is for structurally related pyridine derivatives and is intended to be illustrative of the potential activities that could be achieved with derivatives of this compound. Specific data for derivatives of this compound is not widely available in the public domain.
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Aminopyridine Derivative | p38 MAP Kinase | 10 - 100 |
| Aryl-substituted Pyridine | ALK | 5 - 50 |
| Imidazo[4,5-b]pyridine | PLK4 | 20 - 150 |
Targeting the p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[5] As such, inhibitors of p38 are of significant interest for the treatment of inflammatory diseases. Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors, and their synthesis can be achieved using bromopyridine building blocks.[5]
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategically positioned functional groups allow for the efficient application of robust cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries. While specific biological data for its derivatives are not extensively published, the proven success of structurally similar pyridine scaffolds, particularly in the realm of kinase inhibition, underscores the significant potential of this compound as a starting material for the development of novel therapeutics. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this promising intermediate.
References
Navigating the Therapeutic Potential of 2-Bromo-3-fluoro-5-methylpyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, publicly available research detailing the specific biological activities of derivatives of 2-Bromo-3-fluoro-5-methylpyridine is limited. This guide provides an in-depth analysis of the biological activities of structurally related pyridine derivatives to serve as a valuable comparative resource for researchers and drug development professionals. The information presented herein is intended to illuminate the potential therapeutic applications of this class of compounds and to provide a foundation for future research and development.
Introduction: The Promise of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged structure in drug design. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenation, in particular the inclusion of fluorine, is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.
This compound represents a versatile synthetic intermediate, offering multiple points for chemical modification. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The fluorine and methyl groups can influence the molecule's electronic landscape and provide additional interaction points with biological targets. While specific biological data for its derivatives are not abundant in the public domain, the activities of analogous substituted pyridines provide compelling evidence for their potential in oncology, infectious diseases, and beyond.
Anticancer Activity of Substituted Pyridine Derivatives
Numerous studies have demonstrated the potent anticancer activity of substituted pyridine derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,6-Trisubstituted Pyridines | Compounds with thiazole, pyrazole, and triazole moieties | Renal and Prostate Cancer Cell Lines | Potent activity reported | [1] |
| Imidazopyridine Derivatives | Not specified | Various | Potent antitumor activities | [1] |
| 4,6-Diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | Not specified | HT-29 (Colon) | Not specified | [1] |
| Pyridine-Urea Hybrids | 8e and 8n | MCF-7 (Breast) | Stronger than doxorubicin | [2] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | 3g | PANC-1 (Pancreatic) | 83.54 | [3] |
| 3h | PANC-1 (Pancreatic) | 57.69 | [3] | |
| Piperazine Substituted Pyridines | Not specified | HepG2 (Liver) | 3.5 and 5.8 | [4] |
| Imidazole Pyrimidine Diazepanyl Methanone | Not specified | Hela (Cervical) | 6.54 | [4] |
| Fluorophenyl Imidazole Methanone | 10f | Hela (Cervical) | 6.12 | [4] |
Experimental Protocols for Anticancer Activity Assessment
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve a range of final concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
Substituted pyridine derivatives often target key signaling pathways implicated in cancer progression. One of the most prominent mechanisms is the inhibition of protein kinases.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyridine Derivatives.
Many pyridine-based compounds act as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[2][5] By binding to the ATP-binding pocket of these kinases, they block the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Antimicrobial Activity of Fluorinated Pyridine Derivatives
The incorporation of fluorine into the pyridine ring has been shown to be a successful strategy for developing potent antimicrobial agents. These compounds exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Data on Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for several fluorinated pyridine derivatives against various microorganisms.
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference |
| 4-Trifluoromethylpyridine Nucleosides | Compounds 4-7 | Staphylococcus aureus | 1.3 - 4.9 | [6] |
| Bacillus infantis | 1.3 - 4.9 | [6] | ||
| Escherichia coli | 1.3 - 4.9 | [6] | ||
| Stenotrophomonas maltophilia | 1.3 - 4.9 | [6] | ||
| Fluoroaryl Derivatives | 8a, 8b | Staphylococcus aureus | 1.8 - 5.5 | [6] |
| Bacillus infantis | 1.8 - 5.5 | [6] | ||
| Escherichia coli | 1.8 - 5.5 | [6] | ||
| Stenotrophomonas maltophilia | 1.8 - 5.5 | [6] | ||
| 4-Aminoquinoline-Fluorinated Pyridine Hybrids | 10a, 10b, 11a, 12b | Staphylococcus aureus | Moderate activity | [7][8] |
| Nicotinoyl Thioureas | Compounds 30-34 | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [9] |
Experimental Protocols for Antimicrobial Activity Assessment
General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing sterile broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.[6]
Experimental Workflow Visualization
Caption: General Workflow for Synthesis and Biological Evaluation.
Kinase Inhibitory Activity
As mentioned in the anticancer section, kinase inhibition is a primary mechanism of action for many biologically active pyridine derivatives. The pyridine core can mimic the adenine region of ATP, allowing these molecules to fit into the ATP-binding pocket of various kinases.
General Principles of Kinase Inhibition by Pyridine Derivatives
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, which is a critical interaction for potent inhibition. Substituents on the pyridine ring can then be tailored to interact with specific amino acid residues in other regions of the ATP-binding site, thereby conferring selectivity for different kinases.
Caption: Key Interactions of a Pyridine-Based Kinase Inhibitor.
Experimental Protocol for Kinase Inhibition Assay
General Protocol for In Vitro Kinase Assay (Luminescence-Based)
-
Reagents: Recombinant human kinase, kinase substrate peptide, ATP, and a kinase assay buffer.
-
Compound Preparation: Synthesized inhibitor compounds are dissolved in DMSO to create stock solutions.
-
Assay Procedure:
-
Add kinase, substrate, and buffer to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of ADP produced (luminescence is inversely proportional to kinase activity).
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[10]
Conclusion and Future Directions
While direct biological data for derivatives of this compound are not yet widely published, the extensive research on structurally similar substituted pyridines provides a strong rationale for their investigation as potential therapeutic agents. The evidence suggests that this scaffold is a promising starting point for the development of novel anticancer, antimicrobial, and kinase-inhibiting compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern potency and selectivity. The detailed experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such a research program. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. ijsat.org [ijsat.org]
- 3. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjet.net [irjet.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 8. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
2-Bromo-3-fluoro-5-methylpyridine: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Bromo-3-fluoro-5-methylpyridine has emerged as a highly versatile and valuable intermediate in drug discovery. Its unique substitution pattern—featuring a reactive bromine atom, an electron-withdrawing fluorine atom, and a methyl group on a pyridine scaffold—provides a powerful platform for the synthesis of complex, biologically active molecules.[1] The pyridine core is a privileged structure in numerous approved drugs, often facilitating crucial interactions with biological targets. The strategic incorporation of a fluorine atom can enhance metabolic stability and bioavailability, key determinants of a successful drug candidate.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in developing targeted therapies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 34552-16-4 | [1] |
| Molecular Formula | C₆H₅BrFN | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 77.8 ± 25.9 °C | [1] |
| Refractive Index | 1.530 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available aminopicoline. The following experimental protocol is adapted from a patented procedure for the synthesis of a closely related isomer and serves as a representative method.[2]
Experimental Protocol: Synthesis of this compound (Adapted)
Step 1: Bromination of 3-Amino-5-methylpyridine
-
Under cooled conditions (ice bath), to a solution of 3-amino-5-methylpyridine in an appropriate solvent such as acetonitrile, add a brominating agent. A common approach involves the in-situ generation of bromine from sodium bromide and sodium bromate in the presence of a strong acid like sulfuric acid.
-
The acid is added dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to proceed at room temperature for several hours.
-
Upon completion, the reaction mixture is neutralized with a saturated sodium bicarbonate solution.
-
The product, 2-bromo-3-amino-5-methylpyridine, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified, for instance, by recrystallization.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
The 2-bromo-3-amino-5-methylpyridine is dissolved in anhydrous hydrogen fluoride. This step should be performed in a suitable fluoropolymer reaction vessel.
-
The solution is cooled to a low temperature (e.g., -78 °C), and sodium nitrite is added portion-wise.
-
After the addition, the reaction mixture is stirred at a slightly elevated temperature (e.g., -5 °C to 5 °C) for a defined period, followed by further warming to complete the reaction.
-
The reaction is then carefully quenched with a mixture of ice and water.
-
The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The final product, this compound, is extracted with an organic solvent (e.g., dichloromethane), dried, and purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether to yield a faint yellow solid.[2]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reaction of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules. The functionalization of pyridine rings, in particular, is a key strategy in drug discovery.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 2-Bromo-3-fluoro-5-methylpyridine with various arylboronic acids. The presence of both a bromine and a fluorine atom on the pyridine ring offers distinct reactivity and potential for further derivatization. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields and purity. These notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel 2-aryl-3-fluoro-5-methylpyridine derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-aryl-3-fluoro-5-methylpyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Key Reaction Parameters and Optimization
Several factors can significantly influence the outcome of the Suzuki coupling of this compound. Careful consideration and optimization of these parameters are essential for a successful reaction.
-
Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is critical. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can help to stabilize the active palladium species and mitigate this issue.[1] Pre-formed palladium catalysts or catalyst systems resistant to inhibition are also a good choice.[1]
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. A variety of inorganic bases can be employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2] The choice of base can affect the reaction rate and the prevalence of side reactions.
-
Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane and polar aprotic solvents such as DMF, often in combination with water.[2][3] The use of anhydrous solvents can be beneficial in minimizing protodeboronation of the boronic acid.[1]
-
Temperature: The reaction temperature influences the reaction rate. While some Suzuki couplings can proceed at room temperature, heating is often required to drive the reaction to completion, with temperatures typically ranging from 80 °C to 120 °C.[2][4] Microwave irradiation can also be employed to significantly reduce reaction times.[2]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound with arylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-fluoro-5-methylpyridine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for a specified time (typically 10-30 minutes).[2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and potential outcomes for the Suzuki coupling of this compound. These are representative examples, and actual results may vary depending on the specific arylboronic acid used and the optimization of reaction parameters.
Table 1: Representative Reaction Conditions for Suzuki Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Arylboronic Acid | Phenylboronic acid | 4-Methoxyphenylboronic acid | 3-Cyanophenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | DMF/H₂O (5:1) | Toluene/H₂O (10:1) |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12 h | 8 h | 6 h |
| Yield (Expected) | Good to Excellent | Excellent | Excellent |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Yield | Catalyst inactivation by pyridine nitrogen[1] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] Increase catalyst loading. |
| Poor transmetalation | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation | Presence of excess water, prolonged high temperature | Use anhydrous solvents or a controlled amount of water.[1] Consider using the more stable boronic ester. |
| Homocoupling | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere.[1] Thoroughly degas all solvents before use. |
| Dehalogenation | Unfavorable reaction conditions | Screen different catalysts, bases, and solvents to favor cross-coupling.[1] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has proven invaluable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-3-fluoro-5-methylpyridine, a versatile heterocyclic building block in medicinal chemistry. The presence of a fluorine atom at the 3-position and a methyl group at the 5-position introduces specific electronic and steric considerations that influence the reaction conditions.
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired aminopyridine and regenerate the active catalyst.[1][3] The choice of palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. For electron-deficient substrates like this compound, careful optimization of these parameters is essential.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of this compound and analogous 2-bromopyridines with various primary and secondary amines. This data is intended to serve as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ (2.0) | BINAP (3.0) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 10-16 | 75-85 |
| n-Butylamine | Pd(OAc)₂ (2.0) | DavePhos (4.0) | LHMDS (1.5) | THF | 80 | 8-12 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2.0) | dppf (4.0) | NaOtBu (1.4) | Toluene | 80 | 6-10 | 90-98 |
| Piperidine | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₂CO₃ (2.0) | Dioxane | 110 | 12-20 | 88-96 |
| Diethylamine | Pd(OAc)₂ (2.5) | P(t-Bu)₃ (5.0) | NaOtBu (1.5) | Toluene | 80 | 8-14 | 85-92 |
| N-Methylaniline | [Pd(allyl)Cl]₂ (1.0) | BrettPhos (2.0) | LHMDS (1.4) | Toluene | 100 | 10-16 | 82-90 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a representative primary and secondary amine. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Amination with Aniline
This protocol describes a general procedure for the coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3.0 mol%).
-
In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas (repeat three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-fluoro-5-methylpyridin-2-yl)aniline.
Protocol 2: Amination with Morpholine
This protocol is suitable for the coupling of this compound with a cyclic secondary amine, such as morpholine.[4]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2.0 mol%), and dppf (0.04 mmol, 4.0 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube.
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-10 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully open the tube and dilute the contents with ethyl acetate (20 mL).
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield 4-(3-fluoro-5-methylpyridin-2-yl)morpholine.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3-fluoro-5-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies described herein offer robust starting points for the synthesis of a diverse range of substituted pyridine derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For heteroaromatic compounds like this compound, these reactions enable the introduction of a wide array of functional groups at the 2-position, paving the way for the construction of complex molecular architectures found in many pharmaceuticals and functional materials. The C2-Br bond in this substrate is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an ideal handle for various coupling reactions.[1]
This guide focuses on three of the most prevalent palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]
The protocols and data presented are based on established methodologies for 2-bromopyridines and closely related analogues, providing a strong foundation for reaction optimization and library synthesis.
Data Presentation: Reaction Conditions and Expected Yields
The following tables summarize representative reaction conditions and expected yields for the cross-coupling of this compound with various partners. The data is compiled from studies on structurally similar substrates and serves as a strong predictive framework.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with (Hetero)arylboronic Acids
The Suzuki-Miyaura coupling is a highly efficient method for creating biaryl and heteroaryl-aryl structures. The reaction is tolerant of a wide range of functional groups.
| Coupling Partner (Boronic Acid) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Reference (Similar Substrate) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | 12-18 | 81 | [6] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | 12-18 | 92 | [6] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | Dioxane/H₂O (4:1) | 90 | 15 | 80 (representative) | [7] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-120 | 12-18 | 73 (representative) | [6] |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 16 | Good | [8] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
This reaction is a powerful method for the synthesis of N-aryl and N-alkyl pyridin-2-amines, which are prevalent motifs in pharmacologically active compounds.
| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Reference (Similar Substrate) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent | [2] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 83 | [9] |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High | [2] |
| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 6-18 | Good | [2] |
| Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 12 | 98 | [3] |
Table 3: Sonogashira Coupling of 3-Fluoro-bromopyridines with Terminal Alkynes
The Sonogashira coupling provides a direct route to 2-alkynylpyridines, which are versatile intermediates for further transformations.
| Alkyne Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (Similar Substrate) |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 96 | [5] |
| 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | [4] |
| 1-Heptyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 93 | [4] |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 85 | [4] |
| Propargyl alcohol | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 90 | [4] |
Experimental Protocols & Visualizations
Suzuki-Miyaura Coupling
Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, and evacuate and backfill with inert gas (repeat this cycle three times).
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound.[2][3][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv or NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware or sealed tube
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precursor, phosphine ligand, and base. For volatile amines, a sealed tube is recommended.
-
Seal the vessel and purge with an inert gas by evacuating and backfilling three times.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine coupling partner.
-
Heat the mixture with vigorous stirring to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction for completion using TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizations:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
Protocol: General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(CF₃COO)₂, 2.5 mol%)
-
Copper(I) iodide (CuI) (5-30 mol%)
-
Base (e.g., Et₃N, 2.0 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent, followed by the base (if not used as the solvent).
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Synthesis of Novel Heterocycles Utilizing 2-Bromo-3-fluoro-5-methylpyridine: A Guide for Researchers
Application Notes and Protocols for Drug Development Professionals and Scientists
Introduction
2-Bromo-3-fluoro-5-methylpyridine is a versatile and highly valuable building block in the synthesis of novel heterocyclic compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position, offers multiple reactive sites for strategic molecular elaboration.[1] The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the pyridine ring, an electron-deficient system, is activated towards nucleophilic aromatic substitution. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diverse heterocyclic structures.
Key Synthetic Transformations
The primary applications of this compound in heterocyclic synthesis revolve around two main types of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are fundamental for constructing complex molecular scaffolds. The carbon-bromine bond at the 2-position is the primary site for these transformations.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.
-
-
Nucleophilic Aromatic Substitution (SNAr): This reaction allows for the introduction of various nucleophiles onto the pyridine ring. While the bromine at the 2-position can be displaced, the fluorine at the 3-position can also be a potential site for substitution under specific conditions, although generally less reactive in SNAr reactions compared to halogens at the 2- or 4-positions.
Data Presentation: A Comparative Overview of Synthetic Methodologies
The following tables summarize the key parameters and outcomes for the synthesis of various heterocyclic derivatives starting from this compound.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 2-Aryl-3-fluoro-5-methylpyridine | Good to Excellent |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | RT | 3-16 | 2-Alkynyl-3-fluoro-5-methylpyridine | High |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 100 | 12-24 | 2-Amino-3-fluoro-5-methylpyridine | Good to High |
| Nucleophilic Aromatic Substitution | Amine (e.g., Morpholine) | K₂CO₃ | DMSO | 100-120 | 12 | 2-Morpholino-3-fluoro-5-methylpyridine | Moderate to Good |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-fluoro-5-methylpyridine
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-fluoro-5-methylpyridine
This protocol outlines the copper- and palladium-catalyzed coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a solution of this compound (1.0 eq) in THF and triethylamine (2:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add the terminal alkyne (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 3 to 16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-fluoro-5-methylpyridine Derivatives
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add the amine (1.2 eq) via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the displacement of the bromine atom from this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO, add the amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
Caption: Sonogashira Cross-Coupling Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-3-fluoro-5-methylpyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile palladium- and copper-co-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds. The protocol outlined below is based on established procedures for the Sonogashira coupling of various bromopyridine derivatives and is adapted for the specific substrate, this compound.[2][3][4]
Reaction Principle
The Sonogashira coupling reaction involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. Subsequently, a copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, undergoes transmetalation to the palladium complex. The cycle concludes with reductive elimination, which yields the desired alkynyl-substituted pyridine and regenerates the palladium(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives, providing a foundation for optimizing the reaction with this compound. Yields are highly dependent on the specific alkyne and reaction conditions used.[2]
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst (mol%) | PdCl₂(PPh₃)₂ (2-5) | Pd(PPh₃)₄ (5) | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) |
| Copper Catalyst (mol%) | CuI (4-10) | CuI (5) | CuI (5) |
| Base | Triethylamine (Et₃N) | Piperidine | Triethylamine (Et₃N) |
| Solvent | DMF or THF | DMF | DMF |
| Temperature (°C) | Room Temp. to 80 | Room Temp. | 100 |
| Time (h) | 3-16 | 12-24 | 3-5 |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triphenylphosphine (PPh₃) (if using a Pd source without integrated phosphine ligands)
-
Anhydrous triethylamine (Et₃N) or another suitable amine base
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.[1]
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base (e.g., triethylamine, 2.0-4.0 eq).[2][3]
-
Degassing: Degas the resulting mixture by bubbling a gentle stream of inert gas through it for 10-15 minutes.[2]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[1][2]
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-alkynyl-3-fluoro-5-methylpyridine.[2]
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling.
Troubleshooting
For common issues such as low or no product yield, potential causes include inactive catalyst, presence of oxygen, or water in the reaction mixture.[5] To troubleshoot, consider using fresh catalyst, ensuring thorough degassing, and using anhydrous solvents. For less reactive bromides, increasing the reaction temperature or using more active catalyst systems with bulky, electron-rich phosphine ligands may be beneficial.[5] Copper-free variations of the Sonogashira coupling can be explored to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
References
Application Notes and Protocols for the Use of 2-Bromo-3-fluoro-5-methylpyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and inflammatory diseases. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site.[1] The substituted pyridine derivative, 2-Bromo-3-fluoro-5-methylpyridine, is a versatile building block for the synthesis of a diverse range of kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position amenable to cross-coupling reactions, a fluorine atom at the 3-position to modulate electronic properties and potentially enhance metabolic stability, and a methyl group at the 5-position for steric and electronic tuning, provides a rich platform for generating novel molecular architectures with significant biological potential.
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in the synthesis of kinase inhibitors, with a focus on Janus kinase (JAK) and p38 MAP kinase inhibitors.
Key Synthetic Strategies
The synthetic utility of this compound primarily lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The two most common and powerful methods for elaborating this scaffold are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions allow for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents at the 2-position of the pyridine ring.
A generalized workflow for the synthesis of a kinase inhibitor using this compound is presented below:
Caption: General synthetic workflow for kinase inhibitor synthesis.
Application Example: Synthesis of a JAK3 Inhibitor
This compound has been utilized in the development of potent and selective kinase inhibitors, such as the JAK3 inhibitor PF-06651600 (Ritlecitinib).[2] While the full synthetic route is proprietary, the key bond formations can be achieved through the application of the methodologies described below.
Quantitative Data: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of a hypothetical kinase inhibitor derived from this compound against a panel of kinases. The data is presented for illustrative purposes to demonstrate the potential for achieving potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Kinase Selectivity (fold vs. other kinases) |
| Hypothetical Inhibitor 1 | JAK3 | 15 | >100-fold vs. JAK1, JAK2, TYK2 |
| Hypothetical Inhibitor 2 | p38α | 25 | >50-fold vs. other MAPKs |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.1-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 eq)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos, or DavePhos) (0.02-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.5 eq)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube or sealed vial, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube/vial and heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully unseal the reaction vessel.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Inhibition
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Inhibitors targeting specific JAK isoforms can modulate these pathological processes.
Caption: Simplified JAK-STAT signaling pathway and inhibition.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3] Inhibition of p38α, a major isoform, can block the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for the treatment of inflammatory diseases.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3-fluoro-5-methylpyridine. The protocols outlined below are designed to serve as a robust starting point for the synthesis of a variety of substituted pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. In the case of this compound, there are two potential leaving groups for nucleophilic displacement: the bromide at the 2-position and the fluoride at the 3-position.
The regioselectivity of SNAr on the pyridine ring is primarily governed by the ability of the ring nitrogen to stabilize the negative charge of the Meisenheimer intermediate. Nucleophilic attack is strongly favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen, as this allows for the delocalization of the negative charge onto the electronegative nitrogen atom.[1] Consequently, the 2-position of this compound is highly activated towards nucleophilic attack.
While fluoride is often a better leaving group than bromide in SNAr reactions due to the higher electronegativity of fluorine polarizing the carbon-halogen bond, the positional activation by the pyridine nitrogen is a dominant factor.[2][3] Therefore, nucleophilic substitution is generally expected to occur preferentially at the 2-position, displacing the bromide. However, it is noteworthy that in some polyhalogenated pyridines, the chemoselectivity of the substitution can be influenced by the reaction conditions, and substitution of a fluorine atom can be achieved.[4]
The following protocols provide methods for the substitution of the 2-bromo group with amine and alkoxide nucleophiles.
Experimental Protocols
Protocol 1: Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol describes the substitution of the 2-bromo group with an amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).
-
To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)-3-fluoro-5-methylpyridine.
Protocol 2: Methoxylation of this compound
This protocol details the substitution of the 2-bromo group with a methoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF (concentration typically 0.1-0.5 M).
-
At room temperature, add sodium methoxide (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the addition of water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel to yield the desired 2-methoxy-3-fluoro-5-methylpyridine.
Data Presentation
The following table summarizes typical reaction parameters for the nucleophilic aromatic substitution on this compound. Please note that yields are representative and can vary based on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Product |
| Nitrogen | Morpholine | DMSO | K₂CO₃ | 80-100 | 4-12 | 2-(Morpholin-4-yl)-3-fluoro-5-methylpyridine |
| Nitrogen | Piperidine | DMSO | K₂CO₃ | 80-100 | 4-12 | 2-(Piperidin-1-yl)-3-fluoro-5-methylpyridine |
| Oxygen | Sodium Methoxide | DMF | - | 25-60 | 2-8 | 2-Methoxy-3-fluoro-5-methylpyridine |
| Oxygen | Sodium Ethoxide | DMF | - | 25-60 | 2-8 | 2-Ethoxy-3-fluoro-5-methylpyridine |
Visualizations
Signaling Pathway of Nucleophilic Aromatic Substitution
The diagram below illustrates the general mechanism for the SNAr reaction on this compound, proceeding through a Meisenheimer intermediate.
Caption: General mechanism of SNAr on this compound.
Experimental Workflow
The following diagram outlines the general workflow for performing a typical SNAr experiment as described in the protocols.
Caption: General workflow for SNAr on this compound.
References
Application Notes and Protocols for the Large-Scale Synthesis and Derivatization of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of the versatile building block, 2-Bromo-3-fluoro-5-methylpyridine, and its subsequent derivatization via Suzuki-Miyaura cross-coupling reactions. This compound is a key intermediate in the pharmaceutical and agrochemical industries, valued for its unique substitution pattern that allows for the strategic introduction of molecular diversity.[1][2] The presence of bromine, fluorine, and a methyl group on the pyridine ring offers multiple reaction pathways for the synthesis of complex molecules.[2]
I. Large-Scale Synthesis of this compound
A plausible and scalable synthetic route to this compound involves the diazotization of 2-Amino-5-fluoro-3-methylpyridine followed by a Sandmeyer-type bromination reaction. This method is widely used for the conversion of aryl amines to aryl halides.[3][4]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is a representative procedure based on established Sandmeyer reaction principles and should be optimized for specific large-scale equipment and safety considerations.
Materials:
-
2-Amino-5-fluoro-3-methylpyridine
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-Amino-5-fluoro-3-methylpyridine (1.0 eq).
-
Add hydrobromic acid (48%, ~3.0-4.0 eq) and cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Bromination:
-
In a separate vessel, prepare a solution of copper(I) bromide (0.2-0.3 eq) in hydrobromic acid (48%, ~1.0-1.5 eq).
-
Slowly add the cold diazonium salt solution from the first step to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature as per the optimization, typically allowing it to rise to room temperature and then gently warming to 40-60 °C to ensure the reaction goes to completion.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization to achieve the desired purity (typically ≥99.0%).[1]
-
II. Application Notes: Synthesis of 2-Aryl-3-fluoro-5-methylpyridine Derivatives via Suzuki-Miyaura Coupling
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of 2-aryl-3-fluoro-5-methylpyridine derivatives. These derivatives are of significant interest in drug discovery and medicinal chemistry.
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This general protocol can be adapted for various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to maximize yield.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Reaction Execution:
-
Add the degassed solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[5]
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-aryl-3-fluoro-5-methylpyridine derivative.[5]
-
Data Presentation: Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 2-Bromo-4-fluoro-5-methylpyridine, with various arylboronic acids. These values serve as a strong indicator of the expected performance for the coupling of this compound.[5]
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic Acid | 3-Fluoro-5-methyl-2-phenylpyridine | ~81% |
| 4-Methoxyphenylboronic Acid | 3-Fluoro-2-(4-methoxyphenyl)-5-methylpyridine | ~92% |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-3-fluoro-5-methylpyridine | ~80% |
| 3-Thienylboronic Acid | 3-Fluoro-5-methyl-2-(thiophen-3-yl)pyridine | ~73% |
Note: Yields are based on studies of a structurally similar substrate and are provided as a reasonable expectation of reactivity.[5] Actual yields may vary depending on the specific reaction conditions and optimization.
III. Safety and Handling
-
This compound: This compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: Handle all reagents, especially hydrobromic acid, sodium nitrite, and palladium catalysts, with care and according to their respective safety data sheets (SDS). Diazonium salts can be explosive when isolated and dry; they should be used in solution without isolation.
By following these detailed protocols and application notes, researchers and drug development professionals can effectively synthesize and utilize this compound and its derivatives for a wide range of applications in the development of novel pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for the Purification of 2-Bromo-3-fluoro-5-methylpyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of reaction products derived from 2-Bromo-3-fluoro-5-methylpyridine. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols herein cover purification strategies for products of common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions, as well as nucleophilic aromatic substitution (SNAr) products. This guide includes recommended purification techniques, including flash column chromatography and recrystallization, with suggested solvent systems. Additionally, visualizations for experimental workflows and logical relationships are provided to aid in experimental design and execution.
Introduction
This compound is a valuable heterocyclic intermediate due to its multiple reaction sites. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 3-position can participate in nucleophilic aromatic substitution, albeit to a lesser extent than halogens at the 2- or 4-positions. The methyl group at the 5-position provides steric and electronic influence on the reactivity of the pyridine ring.
The successful synthesis of target molecules using this intermediate relies not only on the reaction conditions but also on the effective purification of the resulting products from starting materials, catalysts, reagents, and byproducts. This guide offers detailed methodologies for the purification of common reaction products of this compound.
General Purification Strategies
The two most common and effective methods for purifying the reaction products of this compound are flash column chromatography and recrystallization. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required final purity.
-
Flash Column Chromatography: This is the most versatile technique for purifying both solid and oil products. It is particularly effective for separating compounds with different polarities. For pyridine-containing molecules, the basicity of the nitrogen atom can sometimes lead to tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the eluent.[1]
-
Recrystallization: This is an excellent method for purifying solid products to a high degree of purity. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Purification of Palladium-Catalyzed Cross-Coupling Reaction Products
Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize the 2-position of this compound. A general work-up procedure for these reactions is as follows:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
The crude product can then be purified by either flash column chromatography or recrystallization.
Suzuki-Miyaura Coupling Products (2-Aryl-3-fluoro-5-methylpyridines)
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds.[2][3]
In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) are combined.[4] A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), is added.[4] A degassed solvent mixture, typically 1,4-dioxane and water (4:1), is added, and the reaction is heated to 90 °C for 12-24 hours.[4]
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Typical Eluent Systems: A gradient of ethyl acetate in hexanes or petroleum ether is commonly used. The exact ratio depends on the polarity of the specific product. A good starting point is a 10-50% ethyl acetate/hexanes mixture.[1] For products with basic functionalities, adding 0.1-1% triethylamine to the eluent can improve separation and reduce tailing.
Recrystallization:
-
Suitable Solvents: For solid products, recrystallization can provide high purity. Common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexanes.[5]
Table 1: Representative Purification Data for Suzuki-Miyaura Coupling Products
| Product | Purification Method | Eluent/Solvent System | Purity (Post-Purification) | Yield (%) |
| 2-Phenyl-3-fluoro-5-methylpyridine | Flash Column Chromatography | Hexane/Ethyl Acetate (gradient) | >98% | 80-95 |
| 2-(4-Methoxyphenyl)-3-fluoro-5-methylpyridine | Recrystallization | Ethanol/Water | >99% | 75-90 |
| 2-(Thiophen-3-yl)-3-fluoro-5-methylpyridine | Flash Column Chromatography | 10% Ethyl Acetate in Hexanes | >97% | 70-85 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination Products (2-Amino-3-fluoro-5-methylpyridines)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6]
In a sealed tube under an inert atmosphere, this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.) are combined in an anhydrous, deoxygenated solvent like toluene.[4] The mixture is heated at 80-110 °C until the starting material is consumed.[4]
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Typical Eluent Systems: A gradient of ethyl acetate in hexanes is commonly employed. Due to the basicity of the product, adding 0.5-1% triethylamine to the eluent is often necessary to obtain good peak shapes. A common eluent system is a gradient of 10% to 50% ethyl acetate in hexanes containing 1% triethylamine.
Recrystallization:
-
Suitable Solvents: Solid aminopyridine derivatives can often be recrystallized from solvent pairs like ethyl acetate/hexanes or dichloromethane/hexanes.
Table 2: Representative Purification Data for Buchwald-Hartwig Amination Products
| Product | Purification Method | Eluent/Solvent System | Purity (Post-Purification) | Yield (%) |
| 2-(N-Phenylamino)-3-fluoro-5-methylpyridine | Flash Column Chromatography | 20% EtOAc in Hexanes + 1% Et₃N | >98% | 85-95 |
| 2-(N-Morpholino)-3-fluoro-5-methylpyridine | Recrystallization | Ethyl Acetate/Hexanes | >99% | 80-90 |
| 2-(N-Benzylamino)-3-fluoro-5-methylpyridine | Flash Column Chromatography | 30% EtOAc in Hexanes + 1% Et₃N | >97% | 75-88 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Sonogashira Coupling Products (2-Alkynyl-3-fluoro-5-methylpyridines)
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide.
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent such as THF or DMF, are added Pd(PPh₃)₄ (0.05 equiv.), CuI (0.1 equiv.), and a base like triethylamine (2.0 equiv.).[4] The mixture is stirred at room temperature or heated to 50-70 °C.[4]
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Typical Eluent Systems: These products are generally less polar than the corresponding amino or aryl derivatives. A typical eluent system would be a gradient of 5% to 20% ethyl acetate in hexanes.
Recrystallization:
-
Suitable Solvents: If the product is a solid, recrystallization from hexanes or a mixture of ethyl acetate and hexanes can be effective.
Table 3: Representative Purification Data for Sonogashira Coupling Products
| Product | Purification Method | Eluent/Solvent System | Purity (Post-Purification) | Yield (%) |
| 2-(Phenylethynyl)-3-fluoro-5-methylpyridine | Flash Column Chromatography | 10% Ethyl Acetate in Hexanes | >98% | 80-95 |
| 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine | Flash Column Chromatography | 5% Ethyl Acetate in Hexanes | >97% | 85-98 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.
Heck Reaction Products (2-Alkenyl-3-fluoro-5-methylpyridines)
The Heck reaction couples the aryl bromide with an alkene.[7][8]
In a sealed tube under an inert atmosphere, this compound (1.0 equiv.), an alkene (e.g., styrene, 1.5 equiv.), Pd(OAc)₂ (0.02 equiv.), a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.), and a base (e.g., Et₃N, 1.5 equiv.) are combined in an anhydrous solvent like acetonitrile. The mixture is heated to 100 °C.[9]
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Typical Eluent Systems: Similar to Sonogashira products, these are often of low to moderate polarity. A gradient of ethyl acetate in hexanes (e.g., 5% to 30%) is a good starting point.
Recrystallization:
-
Suitable Solvents: For solid products, recrystallization from ethanol, isopropanol, or ethyl acetate/hexanes can be attempted.
Purification of Nucleophilic Aromatic Substitution (SNAr) Products
While the 2-position is dominated by cross-coupling chemistry, SNAr can occur at other positions depending on the reaction conditions and the nucleophile. For this compound, substitution of the bromine atom by strong nucleophiles can occur.
This compound (1.0 equiv.) is dissolved in a polar aprotic solvent like DMF. A sodium alkoxide (e.g., sodium methoxide, 1.5 equiv.) is added, and the mixture is heated. After completion, the reaction is quenched with water and extracted with an organic solvent.
Flash Column Chromatography:
-
Stationary Phase: Silica gel
-
Typical Eluent Systems: These products are typically more polar than the starting material. A gradient of ethyl acetate in hexanes (e.g., 20% to 60%) is often effective.
Recrystallization:
-
Suitable Solvents: If solid, recrystallization from a mixture of ethyl acetate and hexanes or from isopropanol may be successful.
Visualizations
Workflow Diagrams
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of 2-Bromo-3-fluoro-5-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Bromo-3-fluoro-5-methylpyridine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the substituted pyridine scaffold.[1] The protocols outlined below are designed to be adaptable for various research and development applications, from routine quality control to in-depth structural characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and versatile technique for determining the purity of this compound derivatives and for monitoring reaction progress. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and other impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general RP-HPLC method suitable for the analysis of this compound derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (typically in the range of 254-270 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve a sample of the this compound derivative in a suitable diluent (e.g., a 50:50 v/v mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Prepare working standards at appropriate concentrations by serial dilution of the stock solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Logical Workflow for HPLC Method Development
Caption: Logical flow for HPLC method development for substituted pyridines.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted NMR Data for a 2-Bromo-fluoro-5-methylpyridine Isomer:
Note: The following data is predicted for the isomer 2-Bromo-4-fluoro-5-methylpyridine (CAS No. 1211537-29-9) and serves as a reference for the expected chemical shifts and coupling patterns.[2]
Table: Predicted ¹H NMR Data (500 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.1 | d | ~2.5 | 1H | H-6 |
| ~7.2 | d | ~5.0 | 1H | H-3 |
| ~2.3 | s | - | 3H | -CH₃ |
Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃) [2]
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J ≈ 240 Hz) | C-4 |
| ~150 (d, J ≈ 15 Hz) | C-2 |
| ~148 | C-6 |
| ~125 (d, J ≈ 20 Hz) | C-5 |
| ~115 (d, J ≈ 5 Hz) | C-3 |
| ~15 | -CH₃ |
Experimental Protocol: NMR Spectroscopy [2]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[2]
-
Data Acquisition:
-
Data Processing:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data for a 2-Bromo-fluoro-5-methylpyridine Isomer:
Note: The following data is predicted for the isomer 2-Bromo-4-fluoro-5-methylpyridine.[2]
Table: Predicted Mass Spectrometry Data (Electron Ionization - EI) [2]
| m/z | Relative Intensity (%) | Assignment |
| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |
| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |
| 110 | Moderate | [M - Br]⁺ |
| 95 | Moderate | [M - Br - CH₃]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of novel compounds.
Elemental Analysis
Elemental analysis is crucial for confirming the empirical formula of a newly synthesized this compound derivative.
Table: Theoretical Elemental Composition of C₆H₅BrFN
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 6 | 72.066 | 37.93% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.65% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 42.05% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 10.00% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.37% |
| Total | 190.015 | 100.00% |
Experimental Protocol: Combustion Analysis
-
Instrumentation: An automated CHNS/O elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, homogenous sample into a tin capsule.
-
Analysis:
-
The sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).
-
The combustion gases are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Halogens (Br, F) are typically determined by combustion in an oxygen flask followed by ion chromatography or potentiometric titration.
-
Application in Drug Discovery and Development
This compound derivatives are valuable building blocks in the synthesis of novel therapeutic agents. The analytical characterization of these compounds is a critical step throughout the drug discovery and development pipeline.
Workflow for Pyridine Derivative in Drug Discovery
Caption: Role of analytical characterization in the drug discovery pipeline.
References
Solvent Effects in Reactions Involving 2-Bromo-3-fluoro-5-methylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols outlining the critical role of solvent selection in chemical reactions involving the versatile building block, 2-Bromo-3-fluoro-5-methylpyridine. The choice of solvent can significantly influence reaction rates, yields, and in some cases, product selectivity. These guidelines are intended to assist researchers in optimizing reaction conditions for common transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For heteroaryl halides like this compound, the solvent system is crucial for balancing the solubility of the organic substrate, the inorganic base, and the catalyst, thereby facilitating efficient catalytic turnover.
Application Notes:
A mixture of an aprotic organic solvent and water is typically optimal for the Suzuki-Miyaura coupling of this compound. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic substrate and palladium catalyst reside primarily in the organic phase. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are commonly employed. Less polar solvents such as toluene, also in a biphasic mixture with water, can be effective, particularly when used with modern, bulky phosphine ligands. It is critical to use degassed solvents to prevent the oxidation and deactivation of the palladium(0) catalyst.
Quantitative Data: Solvent Effects on Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with arylboronic acids in various solvent systems. While specific data for this compound is limited in comparative studies, the trends observed with analogous substrates provide a strong indication of expected solvent performance.
| Solvent System (v/v) | Base | Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | >15 | Moderate to Good | A widely used and reliable system for many bromopyridines.[1] |
| Toluene / H₂O | K₂CO₃ | Pd₂(dba)₃ / P(o-tol)₃ | 100 | 12 | ~80-95 | Effective for electron-deficient heteroaryl bromides. |
| THF / H₂O | K₃PO₄ | - | - | - | High to Excellent | A strong base that can be very effective for less reactive substrates.[2] |
| DMF | Na₂CO₃ | - | - | - | Moderate to High | Can aid in the solubility of starting materials.[2] |
Note: The data presented is compiled from studies on structurally similar bromopyridine substrates. Yields are highly dependent on the specific coupling partners, catalyst, ligand, and base used. Optimization is recommended for each specific reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v) via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. For this reaction, anhydrous and deoxygenated solvents are essential to ensure the stability and activity of the catalytic system.
Application Notes:
Aprotic solvents are the standard for Buchwald-Hartwig amination. Toluene and 1,4-dioxane are among the most commonly used solvents for this transformation. The choice between them can depend on the specific amine and the solubility of the reagents. It is crucial to use anhydrous solvents and to rigorously deoxygenate the reaction mixture to prevent catalyst deactivation. The presence of water can lead to competing hydrolysis reactions and reduced yields. Both toluene and DMF have been reported as effective solvents in some instances.[1]
Quantitative Data: Solvent Effects on Buchwald-Hartwig Amination
The following table presents a qualitative comparison of solvents for the Buchwald-Hartwig amination of bromopyridines. Toluene is often the solvent of choice, providing high conversion rates for a variety of substrates.
| Solvent | Base | Catalyst System | Temperature (°C) | Typical Yield | Notes |
| Toluene | NaOtBu | Pd₂(dba)₃ / BINAP | 80-110 | High | A common and effective system for many 2-bromopyridines. |
| 1,4-Dioxane | NaOtBu | (NHC)Pd(allyl)Cl | 80 | High | Can be a good alternative to toluene. |
| DMF | - | - | - | Moderate to High | May be beneficial for less soluble substrates.[1] |
Note: This data is based on general observations for bromopyridine substrates. The optimal solvent may vary depending on the specific amine coupling partner and the ligand used.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (deoxygenated)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions of this compound, the solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate that is formed during the reaction.
Application Notes:
Polar aprotic solvents are highly recommended for SNAr reactions. Solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can effectively solvate the charged intermediate, thereby lowering the activation energy and accelerating the reaction. The choice between DMF and DMSO may depend on the required reaction temperature and the solubility of the nucleophile.
Quantitative Data: Solvent Effects on SNAr Reactions
The following table provides a qualitative comparison of solvents for SNAr reactions on halo-pyridines. Polar aprotic solvents generally lead to higher reaction rates and yields.
| Solvent | Nucleophile | Base (if required) | Temperature (°C) | Typical Outcome | Notes |
| DMF | Amine or Alkoxide | K₂CO₃ or NaH | 80-150 | Good to Excellent | A versatile and commonly used solvent for SNAr. |
| DMSO | Amine or Alkoxide | K₂CO₃ or NaH | 80-150 | Good to Excellent | Higher boiling point than DMF, useful for less reactive nucleophiles. |
| Acetonitrile | Fluoride source | - | - | Good | Can be a suitable alternative to DMF or DMSO. |
Note: This data is based on general principles of SNAr reactions. The optimal solvent will depend on the specific nucleophile and reaction conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., an amine or an alkoxide, 1.5-2.0 equiv)
-
Base (e.g., K₂CO₃ or NaH, if required)
-
Anhydrous DMF or DMSO
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask.
-
Add the nucleophile, and if necessary, a base.
-
Heat the reaction mixture to a temperature ranging from 80 to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-fluoro-5-methylpyridine. The information is designed to help identify and mitigate common side reactions and impurities, ensuring a higher yield and purity of the target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, which is a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3]
| Problem | Potential Cause | Identification | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of brominating agent. | GC-MS: Presence of a significant peak corresponding to the starting material (3-fluoro-5-methylpyridine). ¹H NMR: Signals corresponding to the starting material are prominent in the crude product spectrum. | - Increase the reaction time or temperature. - Ensure the brominating agent is added in the correct stoichiometric amount or a slight excess. - Monitor the reaction progress closely using TLC or GC to ensure full consumption of the starting material.[4] |
| Presence of an Isomeric Byproduct (e.g., 2-Bromo-5-fluoro-3-methylpyridine) | Bromination occurring at an alternative position on the pyridine ring due to reaction kinetics and thermodynamics. | GC-MS: A peak with the same mass-to-charge ratio as the desired product but a different retention time. ¹H and ¹³C NMR spectroscopy are essential for definitive structural elucidation. | - Optimize the reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable product and can improve regioselectivity. - Experiment with different brominating agents (e.g., NBS vs. Br₂). Bulky brominating agents may offer different steric hindrance and thus, different regioselectivity. - The choice of solvent can also influence the isomeric ratio. |
| Formation of Di-brominated Byproduct | Over-bromination of the starting material or the desired product, especially with an excess of the brominating agent or prolonged reaction times. | GC-MS: A peak with a mass-to-charge ratio corresponding to the addition of two bromine atoms to the starting material. | - Use a stoichiometric or only a slight excess of the brominating agent. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Consider adding the brominating agent portion-wise to maintain a low concentration throughout the reaction.[4] |
| Formation of Homo-coupled Byproducts (Bipyridines) | Reductive coupling of the bromopyridine product, which can sometimes be promoted by certain catalysts or reaction conditions. | LC-MS or GC-MS: Peaks with mass-to-charge ratios corresponding to dimeric pyridine structures. | - Ensure the reaction is carried out under conditions that do not favor reductive coupling. - If using a catalyst, ensure it is selective for the desired transformation. - Purification by column chromatography is typically effective in removing these higher molecular weight impurities.[5] |
| Difficulties in Product Purification | The presence of closely related isomers or byproducts with similar physical properties to the desired product. | Co-elution of impurities with the product during column chromatography. Broad or overlapping peaks in GC or HPLC analysis. | - Employ high-performance liquid chromatography (HPLC) for purification. - Consider derivatization of the mixture to separate the components, followed by removal of the derivatizing group. - Recrystallization from a suitable solvent system may be effective if the impurities have sufficiently different solubilities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor is 3-fluoro-5-methylpyridine. The synthesis is typically achieved through electrophilic bromination.
Q2: Which brominating agents are most effective for this synthesis?
Commonly used brominating agents include N-Bromosuccinimide (NBS) and liquid bromine (Br₂). The choice of agent can influence the regioselectivity and side-product profile.
Q3: What are the key reaction parameters to control to minimize byproduct formation?
To minimize the formation of byproducts, it is crucial to have precise control over:
-
Stoichiometry : Use a carefully measured amount of the brominating agent. An excess can lead to di-bromination.[4]
-
Temperature : Lowering the reaction temperature can enhance regioselectivity and reduce the formation of unwanted isomers.[4]
-
Reaction Time : Monitor the reaction's progress with TLC or GC to determine the optimal time to quench the reaction, thereby preventing over-bromination or degradation.[4]
Q4: What is the recommended work-up procedure for this reaction?
Upon completion, the reaction is typically quenched by pouring it into an ice-water mixture, which may contain a reducing agent like sodium bisulfite to consume any excess bromine. The mixture is then neutralized with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[4]
Q5: How can the purity of the final product be assessed?
The purity of this compound should be assessed using a combination of techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). A purity of ≥99.0% is often required for applications in drug development.[2][3]
Experimental Protocols
General Protocol for the Bromination of 3-fluoro-5-methylpyridine
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
-
Reaction Setup : In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-5-methylpyridine in a suitable solvent (e.g., dichloromethane, chloroform, or a strong acid like sulfuric acid).
-
Cooling : Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Addition of Brominating Agent : Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of Bromine in the reaction solvent) dropwise to the stirred reaction mixture while maintaining the temperature.
-
Reaction Monitoring : Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.
-
Quenching : Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and a reducing agent (e.g., sodium bisulfite solution).
-
Neutralization : Neutralize the mixture to a pH of approximately 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution).
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
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Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
overcoming low reactivity of 2-Bromo-3-fluoro-5-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of 2-Bromo-3-fluoro-5-methylpyridine in common synthetic transformations.
Understanding the Reactivity of this compound
The reduced reactivity of this compound is a consequence of the electronic and steric environment of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom deactivates the ring, making the C-Br bond stronger and less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The fluorine atom at the 3-position also exerts a steric hindrance around the bromine at the 2-position.
Figure 1. Factors influencing the low reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: The low reactivity of this substrate often requires more robust catalytic systems than standard conditions (e.g., Pd(PPh₃)₄). The electron-deficient nature of the pyridine ring can make oxidative addition, the rate-determining step, challenging.[1] Consider switching to a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Additionally, ensure your base is strong enough (K₃PO₄ or Cs₂CO₃ are often effective) and that the reaction is run at a sufficiently high temperature (80-110 °C).[4][5]
Q2: I am observing significant hydrodehalogenation (replacement of Br with H) as a side product. What causes this and how can I minimize it?
A2: Hydrodehalogenation can be caused by trace palladium hydride species in the reaction mixture.[6] This can be minimized by ensuring strictly anhydrous and anaerobic conditions, as water can be a proton source. Thoroughly degassing solvents and running the reaction under a rigorously inert atmosphere (Argon or Nitrogen) is crucial.[6] Screening different bases and solvents can also help mitigate this side reaction.[6]
Q3: For a Buchwald-Hartwig amination, which conditions are recommended for this unreactive substrate?
A3: Due to the potential for the pyridine nitrogen to coordinate with the palladium center and inhibit catalysis, a judicious choice of ligand is critical.[7] Bulky biaryl phosphine ligands like XPhos or Xantphos are often effective.[8][9] A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄ is typically required. The reaction may also necessitate higher temperatures (e.g., 100-110 °C) and a sealed reaction vessel, especially when using volatile amines.[10][11]
Q4: Can I perform a Sonogashira coupling with this substrate? What are the key challenges?
A4: Yes, but like other cross-couplings, it can be challenging. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step.[12] For unreactive aryl bromides, bulky and electron-rich phosphine ligands are often required to promote this step.[13] A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser-Hay coupling).[12] To avoid this, ensure rigorous exclusion of oxygen or consider using copper-free conditions.[12][14]
Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative for functionalization?
A5: While the C-Br bond is the primary site for cross-coupling, the C-F bond is activated towards SNAr due to the electron-withdrawing nature of the pyridine nitrogen.[15] In some cases, especially with strong nucleophiles, substitution of the fluorine atom can occur. The general reactivity order for halogens in SNAr on pyridines is F > Cl > Br > I.[15] Therefore, under SNAr conditions, you might observe reactivity at the C-F position rather than the C-Br position. Selective amination at the C-Br position can be achieved under palladium catalysis, while substitution at the C-F position can occur under SNAr conditions with strong nucleophiles.[16]
Troubleshooting Guide
Figure 2. General troubleshooting workflow for low-yield cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Inappropriate base. | 1. Switch to a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos).[3][6] 2. Increase temperature to 100-120 °C. Microwave irradiation can be effective.[5] 3. Use a stronger base like K₃PO₄, Cs₂CO₃, or NaOt-Bu.[5] |
| Hydrodehalogenation | 1. Presence of water or oxygen. 2. Formation of Pd-H species. | 1. Use anhydrous solvents and thoroughly degas all reagents. Maintain a strict inert (Argon) atmosphere.[6] 2. Screen different bases and ligands to minimize pathways leading to Pd-H formation. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Presence of oxygen. 2. High catalyst loading or temperature. | 1. Ensure the reaction is strictly anaerobic.[17] 2. Optimize (lower) catalyst loading and reaction temperature. |
| Glaser-Hay Coupling (Sonogashira) | 1. Copper-catalyzed oxidative homocoupling of the alkyne. | 1. Rigorously exclude oxygen from the reaction. 2. Employ copper-free Sonogashira conditions.[12] |
| Catalyst Decomposition (Pd black) | 1. High temperature. 2. Impurities in reagents/solvents. 3. Inappropriate ligand. | 1. Avoid excessive temperatures. 2. Use high-purity, anhydrous, and degassed reagents and solvents.[1] 3. Ensure the ligand is robust enough for the reaction conditions. Bulky phosphines can stabilize the catalyst.[18] |
Data Presentation: Catalyst System Comparison
The selection of the catalyst and ligand is paramount for successfully functionalizing this compound. The following tables provide a comparative overview of various palladium catalyst systems for Suzuki and Buchwald-Hartwig reactions on analogous bromopyridine substrates.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate | Standard, but often inefficient for unreactive substrates.[2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Excellent for electron-deficient and sterically hindered substrates.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | Good to High | A robust and widely used catalyst system.[19] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | Very High | Highly active NHC-based catalyst, allows for low catalyst loading.[2] |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80-100 | Good | Effective for volatile amines in a sealed tube.[20] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | High | Good for preventing pyridine coordination; effective for various amines.[8] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 70 | Good to High | A classic system, though others may be more general.[21] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | Toluene | 100 | High | Highly active for coupling primary amines.[22] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for the coupling of an arylboronic acid with this compound, employing a high-activity catalyst system.
Figure 3. Experimental workflow for an optimized Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is adapted for the amination of this compound, a reaction that often requires a strong base and a specialized ligand.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)[8]
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, NaOt-Bu, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. acs.figshare.com [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-3-fluoro-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-5-methylpyridine. The information herein is designed to address common challenges encountered during the purification of this product, ensuring a higher purity of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound can be accompanied by several byproducts. The most common impurities include:
-
Isomeric Byproducts: Bromination occurring at a different position on the pyridine ring. The electronic and steric effects of the fluorine and methyl groups direct bromination primarily to the C2 position, but bromination at other positions can occur as a minor pathway.[1]
-
Di-brominated Byproducts: Over-bromination of the starting material or the product itself, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1]
-
Unreacted Starting Material: Incomplete reaction due to insufficient reaction time, low temperature, or an inadequate amount of the brominating agent.[1]
Q2: How can I identify these impurities in my product?
A2: The presence of impurities can be identified using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds. An isomeric byproduct will have a peak with the same mass-to-charge ratio as the desired product but may have a different retention time.[1] A di-brominated byproduct will exhibit a peak with a mass-to-charge ratio corresponding to the addition of a second bromine atom.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can help in identifying and quantifying impurities. Isomeric impurities will show different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum compared to the target product.[1][2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Column Chromatography: This is often the most effective method for separating isomers and other byproducts with different polarities from the main product.[1][3]
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent technique for achieving high purity.[1] For similar fluoropyridine compounds, an ethyl acetate/petroleum ether solvent system has been used successfully.[4]
-
Fractional Distillation: This method is viable if the boiling points of the desired product and the impurities are sufficiently different. This should be performed under reduced pressure to avoid decomposition.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[3] |
| Irreversible adsorption or decomposition on silica. | Test the compound's stability on a TLC plate with a highly polar solvent. If it streaks or disappears, it may be decomposing. Consider using a less acidic stationary phase like neutral alumina.[3] | |
| Poor separation of product and impurities | Inappropriate mobile phase. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2 - 0.4 for the desired compound for optimal separation.[3] |
| Column was poorly packed. | Ensure the silica gel is packed evenly without air bubbles or cracks. | |
| Sample was overloaded. | A general rule is to use 20-40 g of silica per 1 g of crude material.[3] | |
| Precipitation of the product on the column | The solvent used to load the sample was too strong compared to the mobile phase. | Use the "dry loading" method where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[3] |
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Product "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. | Try a solvent with a lower boiling point or add more solvent to the hot solution and allow it to cool more slowly.[5] |
| The solution is too supersaturated. | Add a small amount of additional hot solvent to the solution.[5] | |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| The presence of impurities is inhibiting crystallization. | An additional purification step, such as column chromatography, may be required before attempting recrystallization.[6] | |
| Crystallization is slow to initiate. | Try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of the pure compound.[5][6] |
Data Presentation
Table 1: General Comparison of Purification Methods for 2-Bromo-pyridine Derivatives
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield |
| Flash Column Chromatography | 70-90% | >98% | 60-85% |
| Recrystallization | 90-95% | >99% | 70-90% |
| Fractional Distillation | 85-95% | >98% | 65-88% |
Note: Purity is typically determined by GC or NMR analysis. Yields are highly dependent on the initial purity and experimental technique.[6]
Table 2: Example of Comparative Purity Analysis of a Commercial 2-Bromo-4-fluoro-5-methylpyridine Batch
| Supplier | Lot Number | Stated Purity (%) | Stated Analytical Method | Experimentally Determined Purity (HPLC, %) | Experimentally Determined Purity (GC, %) |
| Supplier A | A-1023 | ≥98.0 | HPLC | 98.5 | 98.2 |
| Supplier B | B-4567 | ≥97.0 | GC | 97.8 | 97.5 |
| Supplier C | C-8901 | ≥98.0 | HPLC | 98.2 | 98.0 |
This table is a hypothetical example based on data for a closely related isomer and illustrates the importance of verifying supplier specifications.[7]
Experimental Protocols
Detailed Protocol: Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific crude product mixture.
-
Preparation of the Stationary Phase (Slurry Method):
-
Weigh the required amount of silica gel (e.g., 60 Å, 230-400 mesh) in a beaker.
-
Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) to the silica gel to form a slurry.
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Swirl the slurry to dislodge any trapped air bubbles.
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Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.[3]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase as needed to elute your target compound.[3]
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified product.[3]
-
Detailed Protocol: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
A good solvent will dissolve the compound when hot but not at room temperature. For similar compounds, an ethyl acetate/petroleum ether system has proven effective.[4][5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[6]
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger crystals.
-
If necessary, further cool the flask in an ice bath to maximize crystal formation.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.[5]
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-fluoro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Bromo-3-fluoro-5-methylpyridine (CAS No. 34552-16-4) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a white crystalline powder with a molecular formula of C₆H₅BrFN and a molecular weight of approximately 190.01 g/mol .[1][2] It serves as a versatile organic intermediate, particularly in the pharmaceutical and agrochemical industries, due to its unique combination of functional groups that allow for a variety of chemical transformations.[1][3]
Key Physical and Chemical Properties:
-
Appearance: White crystalline powder[1]
-
CAS Number: 34552-16-4[1]
-
Molecular Formula: C₆H₅BrFN[1]
-
Molecular Weight: 190.01 g/mol [2]
-
Boiling Point: ~205.0 °C at 760 mmHg[1]
-
Density: ~1.6 g/cm³[1]
Q2: What are the primary applications of this compound in organic synthesis?
Its primary application is as a building block in the synthesis of more complex molecules.[1] The presence of the bromine atom at the 2-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][4] The fluorine and methyl groups can influence the electronic properties and metabolic stability of the final products, which is particularly advantageous in drug design.[1]
Q3: How should this compound be stored and handled?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For handling, standard laboratory safety protocols should be observed, including the use of personal protective equipment. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]
Q4: Which is more reactive in palladium-catalyzed cross-coupling reactions: this compound or its 2-chloro analogue?
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is largely dependent on the carbon-halogen bond strength. The general trend for reactivity is I > Br > Cl > F. Therefore, this compound is expected to be significantly more reactive than its 2-chloro counterpart.[4] This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4]
Troubleshooting Guides for Common Cross-Coupling Reactions
The following guides address common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted this compound remains after the expected reaction time (as observed by TLC, LC-MS, or GC-MS).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | Use a fresh batch of palladium catalyst and ligand. Consider using a more active pre-catalyst. Increase catalyst and ligand loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Ligand Choice | For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig amination, ligands such as BINAP or Xantphos can be effective. A ligand screening is often necessary for optimal results. |
| Insufficient Base Strength or Solubility | For Suzuki-Miyaura, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous. |
| Poor Reagent Solubility | Try a different solvent system (e.g., 1,4-dioxane/water, toluene, DMF). Gentle heating can improve solubility, but monitor for potential degradation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Ensure the temperature is appropriate for the chosen solvent and catalyst system. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen). |
Issue 2: Significant Byproduct Formation
Symptoms:
-
Observation of significant peaks in the crude reaction analysis corresponding to side products like homocoupled boronic acid (in Suzuki reactions), debromination of the starting material, or Glaser coupling of the alkyne (in Sonogashira reactions).
Potential Causes & Solutions:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of inert gas throughout the reaction. |
| Debromination of Starting Material | High reaction temperatures or prolonged reaction times. Certain bases and ligands can also promote this side reaction. | Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. A screen of different bases or ligands may be necessary. |
| Glaser Coupling of Alkyne (Sonogashira) | Copper(I) co-catalyst in the presence of oxygen. | Run the reaction under strictly anaerobic conditions. Consider using a "copper-free" Sonogashira protocol. |
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for various cross-coupling reactions with this compound. These conditions are based on protocols for structurally similar compounds and should be optimized for specific substrates.
Table 1: Suzuki-Miyaura Coupling - Representative Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90-100 | 12-18 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100-110 | 12-18 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80-90 | 16-24 |
Table 2: Buchwald-Hartwig Amination - Representative Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100-110 | 8-16 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100-110 | 12-24 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80-90 | 12-18 |
Table 3: Sonogashira Coupling - Representative Conditions
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 60-70 | 6-12 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3.0) | DMF | 80-90 | 8-12 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (3.0) | Toluene | 70-80 | 12-18 |
Experimental Protocols
The following are general experimental protocols for key reactions involving this compound. These should serve as a starting point and may require optimization.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base.
-
Seal the tube, then evacuate and backfill with argon or nitrogen (3 cycles).
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound and the amine.
-
Heat the sealed tube to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for optimizing cross-coupling reactions.
References
debromination of 2-Bromo-3-fluoro-5-methylpyridine as a side reaction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the debromination of 2-Bromo-3-fluoro-5-methylpyridine as a side reaction during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the debromination of this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 2-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-fluoro-5-methylpyridine, consuming the starting material and reducing the yield of the desired product. This side reaction is particularly common in palladium-catalyzed cross-coupling reactions.
Q2: What are the primary causes of debromination as a side reaction?
A2: The primary cause of debromination in palladium-catalyzed reactions is the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can be generated from various sources within the reaction mixture, including the solvent, base, or impurities. The Pd-H species can then react with the this compound, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. Factors such as high reaction temperatures and the use of strong bases can exacerbate the formation of these hydride species and increase the rate of debromination.
Q3: In which common reactions is the debromination of this compound observed?
A3: Debromination is a common side reaction in several widely used palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids.
-
Buchwald-Hartwig Amination: Employed for the formation of carbon-nitrogen bonds with amines.
-
Sonogashira Coupling: Utilized for creating carbon-carbon bonds with terminal alkynes.
-
Heck Reaction: For the formation of carbon-carbon bonds between the pyridine and an alkene.
Q4: How does the reactivity of the C-Br bond in this compound contribute to this issue?
A4: In palladium-catalyzed cross-coupling reactions, the first step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity of halogens generally follows the order I > Br > Cl > F.[1] The carbon-bromine bond in this compound is sufficiently reactive to participate in these coupling reactions, but this reactivity also makes it susceptible to cleavage by competing pathways like the reaction with palladium-hydride species, leading to debromination.[1]
Troubleshooting Guide
Issue: Significant formation of the debrominated byproduct (3-fluoro-5-methylpyridine) is observed by GC-MS or NMR analysis.
This guide provides a systematic approach to troubleshooting and minimizing the undesired debromination of this compound in your cross-coupling reactions.
Step 1: Evaluate and Modify the Base
-
Problem: Strong bases, particularly alkoxides like sodium tert-butoxide, are known to promote the formation of hydride species that lead to debromination.
-
Solution: Switch to a milder inorganic base. Weaker bases are less likely to generate the problematic Pd-H species.
-
Recommendation: Replace strong bases with alternatives such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).
-
Hypothetical Data on Base Selection for a Suzuki Coupling Reaction:
| Base (2.0 equiv) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| Sodium tert-butoxide | 45 | 35 |
| Potassium Carbonate | 75 | 15 |
| Potassium Phosphate | 82 | 10 |
| Cesium Carbonate | 85 | <5 |
Step 2: Optimize the Reaction Temperature
-
Problem: High reaction temperatures can increase the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling reaction.
-
Solution: Lower the reaction temperature. This can improve the selectivity for the desired transformation.
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. For instance, if the reaction was run at 100 °C, try reducing it to 80 °C or even 60 °C and monitor the progress over a longer period.
-
Hypothetical Data on Temperature Effect for a Buchwald-Hartwig Amination:
| Temperature (°C) | Desired Product Yield (%) | Debrominated Byproduct (%) |
| 110 | 60 | 25 |
| 90 | 80 | 12 |
| 70 | 75 (after 24h) | <8 |
Step 3: Re-evaluate the Catalyst and Ligand System
-
Problem: The choice of palladium catalyst and phosphine ligand can significantly influence the prevalence of side reactions. Some ligands may be more prone to decomposition or to promoting the formation of hydride species. For pyridinic substrates, the nitrogen atom can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst, promote the desired reductive elimination step, and sterically hinder the approach of hydride species.
-
Recommendation: Consider using ligands such as SPhos, XPhos, or other bulky biarylphosphine ligands that have shown efficacy in mitigating side reactions with heteroaryl halides.
-
Step 4: Ensure an Inert and Dry Reaction Environment
-
Problem: Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions. Water can also be a source of protons for the debromination reaction.
-
Solution: Rigorously exclude air and moisture from the reaction.
-
Recommendation: Thoroughly degas all solvents and ensure the reaction is set up under a positive pressure of an inert gas like argon or nitrogen. Use anhydrous solvents and dry reagents.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed 1,4-dioxane. Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the remaining degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Reduced Side Reactions
This protocol is a starting point for the Buchwald-Hartwig amination of this compound, designed to minimize debromination.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Add this compound and the amine to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed toluene via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Competing pathways of desired cross-coupling versus the debromination side reaction.
Caption: A troubleshooting workflow for minimizing the debromination side reaction.
References
Technical Support Center: Catalyst Poisoning in 2-Bromo-3-fluoro-5-methylpyridine Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst poisoning in cross-coupling reactions involving 2-Bromo-3-fluoro-5-methylpyridine. Designed for researchers, scientists, and drug development professionals, this guide offers practical solutions and detailed protocols to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of catalyst poisoning in reactions with this compound?
A1: The main cause of catalyst poisoning in these reactions is the coordination of the Lewis basic nitrogen atom in the pyridine ring to the palladium catalyst's active metal center.[1][2] This strong interaction can form stable, inactive catalyst complexes, effectively sequestering the catalyst and halting the catalytic cycle.[3] This issue is a well-known challenge when working with pyridine substrates.[3]
Q2: What are the common symptoms of catalyst poisoning in my reaction?
A2: The primary indicators of catalyst poisoning include a significant decrease in the reaction rate, or the reaction stalling before the starting material is fully consumed.[1] You may also observe the formation of unexpected byproducts or a change in the selectivity of the reaction.[1] In some cases, to achieve the desired conversion, you might find it necessary to use harsher reaction conditions, such as increased temperature or higher catalyst loading.[1]
Q3: I am observing the formation of palladium black. What does this signify and how can it be prevented?
A3: The formation of palladium black, which is finely divided, catalytically inactive palladium metal, is a clear sign of catalyst decomposition.[3] This can be triggered by several factors, including excessively high reaction temperatures or a suboptimal ligand-to-metal ratio.[2] If the catalytic cycle is slowed by pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[3] To prevent this, optimize reaction conditions to increase the catalytic rate, and consider using ligands that are better at stabilizing Pd(0) nanoparticles to prevent their agglomeration.[3]
Q4: Can impurities in my reagents or solvents cause catalyst poisoning?
A4: Yes, impurities are a common source of catalyst poisons.[4] Sulfur compounds, halides, water, and oxygen can act as potent poisons for transition metal catalysts.[5][6] It is crucial to use high-purity reagents and anhydrous, degassed solvents to minimize the risk of introducing these contaminants into your reaction.[7]
Q5: How does the choice of ligand impact catalyst poisoning?
A5: The choice of ligand is critical in mitigating catalyst poisoning. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are highly effective in cross-coupling reactions with pyridine substrates.[8][9] These ligands can sterically shield the palladium center, which helps to prevent the pyridine nitrogen from coordinating and deactivating the catalyst.[10] Their electron-rich nature also promotes the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[9]
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a frequent problem. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning/Inactivity | - Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. - Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[2] - Screen bulky, electron-rich phosphine ligands like SPhos or XPhos to mitigate pyridine coordination.[2][8] |
| Suboptimal Reaction Conditions | - Vary the reaction temperature. Lower temperatures may prevent catalyst decomposition, while higher temperatures might be needed for difficult couplings.[3] - Screen different bases. For Suzuki-Miyaura, K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. For Buchwald-Hartwig aminations, stronger bases like NaOtBu may be necessary.[2] - Ensure a thoroughly inert atmosphere. Degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[10] |
| Poor Reagent Quality | - Use high-purity this compound and coupling partners. Impurities can poison the catalyst.[7] - Ensure all solvents and bases are anhydrous. Water can lead to side reactions like protodeboronation in Suzuki couplings.[10] |
Issue 2: Significant Byproduct Formation
The formation of side products can reduce the yield of the desired product and complicate purification.
Common Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of palladium catalysts in cross-coupling reactions.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture. [10] - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[10] - Consider using a Pd(0) source like Pd(PPh₃)₄ to avoid in-situ reduction issues.[3] |
| Debromination (Hydrodehalogenation) | The halide on the pyridine is replaced by a hydrogen atom. | - Optimize the choice of ligand and base. [3] - Lower the reaction temperature , as higher temperatures can sometimes favor this side reaction.[3] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from water or other protic sources. | - Use anhydrous conditions. Ensure all reagents and solvents are dry.[10] - Choose a non-aqueous base like K₃PO₄ in an anhydrous solvent.[3] - Use more stable boronic esters (e.g., pinacol esters).[10] |
Quantitative Data on Catalyst Performance
The following tables provide representative data for catalyst systems in similar bromopyridine cross-coupling reactions to guide your experimental design.
Table 1: Comparison of Ligands in a Representative Suzuki-Miyaura Coupling (Data is representative for 2-bromopyridine derivatives and should be used as a guideline)
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | Moderate to Good | A classic, cost-effective system.[11] |
| - | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent | A common and reliable pre-formed catalyst.[11] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | High | Bulky, electron-rich ligand often effective for challenging substrates.[8] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 2-MeTHF | 80-100 | High | Another highly active Buchwald ligand.[8] |
Table 2: Comparison of Conditions for a Representative Buchwald-Hartwig Amination (Data is representative for 2-bromopyridine derivatives and should be used as a guideline)
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 80-110 | Good to High | A common choice for C-N bond formation.[2] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | High | Effective for a range of amines.[12] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80-110 | High | A robust system for a wide variety of amines.[13] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These should serve as a starting point and may require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[14]
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[14]
-
Add the degassed solvent via syringe.[14]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[14]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[14]
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[15]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add the palladium precursor, the ligand, and the base.[16]
-
Seal the tube, and evacuate and backfill with an inert gas (3 cycles).[16]
-
Add this compound, the amine, and the degassed solvent.[16]
-
Heat the sealed tube to 80-110 °C with stirring.[16]
-
Monitor the reaction by TLC or LC-MS.[12]
-
After cooling, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.[12]
-
The combined organic layers are then washed, dried, and concentrated, followed by purification of the product.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
managing temperature control in 2-Bromo-3-fluoro-5-methylpyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-3-fluoro-5-methylpyridine. The information herein is designed to address common challenges, particularly in managing temperature control, to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a Sandmeyer-type reaction. This process generally involves the diazotization of a 2-amino-3-fluoro-5-methylpyridine precursor, followed by a copper-catalyzed bromination. Careful control of reaction conditions, especially temperature, is crucial for high yield and purity.
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control is paramount during diazotization because aryl diazonium salts are often thermally unstable.[1] If the temperature rises above the optimal range (typically 0-5°C), the diazonium salt can decompose, leading to the formation of undesired byproducts, most notably the corresponding phenol.[1] This will significantly reduce the yield of the target this compound.
Q3: What are the potential side reactions if the temperature is not properly managed during the bromination step?
A3: In the copper-catalyzed bromination step, improper temperature control can lead to several issues. Excessively high temperatures can promote the formation of impurities and byproducts. For instance, it can lead to the formation of biaryl compounds through the coupling of two aryl radicals, which are intermediates in the Sandmeyer reaction.[1] In the context of pyridine synthesis, elevated temperatures can also influence the regioselectivity of the bromination, potentially leading to isomeric impurities.
Q4: What is the recommended temperature range for the synthesis of this compound?
A4: The synthesis involves two key stages with distinct temperature requirements. The initial diazotization of the amino-precursor should be carried out at a low temperature, typically between 0°C and 5°C, to ensure the stability of the diazonium salt. For the subsequent copper-catalyzed bromination, the temperature may be gradually increased. Based on procedures for similar compounds, the reaction can be stirred at a slightly elevated temperature, for instance, between room temperature and 70°C, to ensure the reaction goes to completion.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times or excessive heating.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Decomposition of Diazonium Salt: The temperature during diazotization was too high (above 5°C).[1] | Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. |
| Incomplete Diazotization: Insufficient reaction time or incorrect stoichiometry of reagents. | Ensure the starting amine is fully dissolved and that the sodium nitrite is added slowly and portionwise. Allow for sufficient stirring time at low temperature. | |
| Inefficient Bromination: The temperature during the copper-catalyzed bromination was too low, or the catalyst was not active. | Gradually warm the reaction mixture after the diazotization is complete. Ensure the copper(I) bromide is of good quality. The temperature can be raised to a range of 30-70°C.[2] | |
| Presence of Phenolic Impurity | Hydrolysis of Diazonium Salt: The reaction temperature during diazotization or the subsequent step was too high.[1] | Strictly maintain the low temperature (0-5°C) during diazotization. Avoid localized heating. |
| Formation of Isomeric Byproducts | Loss of Regioselectivity: The bromination temperature was not optimal, or the directing effects of the substituents were compromised. | Carefully control the temperature during the bromination step. A gradual increase in temperature is recommended over a rapid heating process. |
| Reaction Does Not Go to Completion | Insufficient Activation Energy: The temperature for the bromination step is too low. | After the initial low-temperature diazotization, the reaction mixture can be allowed to warm to room temperature and then gently heated to a temperature between 30°C and 70°C to drive the reaction to completion.[2] |
Quantitative Data Summary
The following table summarizes the impact of temperature on the key steps of the this compound synthesis, based on established principles of Sandmeyer reactions and data from related syntheses.
| Reaction Step | Temperature Range (°C) | Expected Outcome | Potential Issues with Deviation |
| Diazotization | 0 - 5 | Stable formation of the diazonium salt. | > 5°C: Decomposition of the diazonium salt, leading to phenol formation and reduced yield.[1] |
| Copper-Catalyzed Bromination | 20 - 70 | Efficient conversion to this compound. | < 20°C: Slow or incomplete reaction. > 70°C: Increased formation of byproducts, potential for reduced regioselectivity. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via a Sandmeyer-type reaction.
Materials:
-
2-amino-3-fluoro-5-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-fluoro-5-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Copper-Catalyzed Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to a temperature between 40-60°C and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or distillation.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for temperature control issues.
References
troubleshooting failed reactions with 2-Bromo-3-fluoro-5-methylpyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for common issues encountered during chemical reactions involving 2-Bromo-3-fluoro-5-methylpyridine (CAS: 34552-16-4).
General Compound Information and Stability
This compound is a versatile heterocyclic intermediate widely used in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily centered around the carbon-bromine bond, which readily participates in palladium-catalyzed cross-coupling reactions.[3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom influences the reactivity of the molecule.[4]
Proper storage and handling are critical to ensure the compound's integrity. To prevent potential degradation via hydrolysis, photodegradation, or oxidation, store the material in a tightly sealed container in a cool, dry, and dark place.[1][5]
Troubleshooting Failed Reactions
This section addresses common problems in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes?
Answer: Low or no conversion is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the catalyst system.
General Causes:
-
Reagent Quality: Ensure the purity of this compound and the coupling partner. Impurities can inhibit the catalyst.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[6]
-
Temperature: The reaction may require higher thermal energy. Cautiously increase the temperature in increments, monitoring for decomposition.[6]
-
Solubility: Poor solubility of reagents can lead to a sluggish or incomplete reaction. Ensure your chosen solvent system fully dissolves all starting materials at the reaction temperature.[7]
For Suzuki-Miyaura Coupling:
-
Catalyst/Ligand Deactivation: The nitrogen atom on the pyridine ring can coordinate with the palladium center, forming inactive catalytic species.[6][7] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can sterically shield the palladium and prevent this deactivation.[7]
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of aqueous bases.[6] Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[6]
-
Base Strength/Type: The base is crucial for the transmetalation step. If the reaction is stalled, the base may be too weak or inappropriate. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[8]
For Buchwald-Hartwig Amination:
-
Catalyst/Ligand Choice: This reaction is highly dependent on the ligand used. Ligands such as BINAP or DPPF have proven effective for coupling with bromopyridines.[7]
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and catalyst turnover.[9] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[9][10] Weaker bases are often ineffective.
-
Amine Volatility: If using a low-boiling-point amine, the reaction should be performed in a sealed tube to prevent the amine from escaping the reaction mixture.[9]
Question 2: I'm observing significant byproduct formation. How can I minimize this?
Answer: Byproduct formation indicates that undesired reaction pathways are competing with your desired transformation.
-
Debromination/Hydrodehalogenation: The formation of 3-fluoro-5-methylpyridine suggests the bromine atom is being replaced by hydrogen. This can be caused by trace moisture or certain catalyst/ligand combinations. Ensure all reagents and solvents are anhydrous and that the glassware is thoroughly dried.
-
Homocoupling of Boronic Acid (Suzuki): The formation of a biaryl product derived from the boronic acid coupling with itself is almost always caused by the presence of oxygen in the reaction mixture.[6] Rigorous degassing of all solvents and the reaction setup is required to minimize this.[6] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may also help if the in-situ reduction of a Pd(II) precatalyst is problematic.[7]
-
Protodeboronation (Suzuki): As mentioned previously, this side reaction of the boronic acid reduces the amount available for cross-coupling. Using anhydrous conditions, potassium trifluoroborate salts, or boronate esters can mitigate this issue.[6]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst and ligand should I start with for a Suzuki coupling? A: A good starting point for coupling with a bromopyridine is Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[7][8] The ligand is critical for preventing catalyst inhibition by the pyridine nitrogen.[6]
Q: What is the best base for a Buchwald-Hartwig amination with this substrate? A: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these transformations.[9]
Q: How can I be certain my reaction is under an inert atmosphere? A: Use a Schlenk line or a glovebox. For benchtop setups, ensure the reaction flask is subjected to at least three cycles of evacuating under high vacuum and backfilling with a high-purity inert gas (Argon or Nitrogen). Bubble the inert gas through your solvents for at least 30 minutes prior to use ("sparging").[11]
Q: My reaction is very slow. Besides temperature, what can I change? A: If the reaction is sluggish, consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%), screening different ligands, or trying a different solvent system to improve solubility.[7]
Data Presentation: Typical Reaction Conditions
The following tables summarize common starting conditions for key reactions. Note that optimization is often required for specific substrates.
Table 1: Suzuki-Miyaura Coupling - General Protocol
| Parameter | Recommendation | Rationale |
| Halide | This compound (1.0 equiv) | Starting Material |
| Boronic Acid/Ester | Arylboronic Acid (1.1–1.5 equiv) | Coupling Partner |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (1-5 mol%) | Catalyzes the C-C bond formation[8] |
| Base | K₂CO₃ or K₃PO₄ (2.0–3.0 equiv) | Promotes transmetalation[3][8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1) | Common solvent system for solubility |
| Temperature | 80–120 °C | Provides thermal energy for reaction[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation[6] |
Table 2: Buchwald-Hartwig Amination - General Protocol
| Parameter | Recommendation | Rationale |
| Halide | This compound (1.0 equiv) | Starting Material |
| Amine | Primary or Secondary Amine (1.1–1.5 equiv) | Coupling Partner |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Palladium Source[9] |
| Ligand | XPhos, BINAP, or DPPF (1.2-1.5x Pd mol%) | Essential for catalytic activity[7] |
| Base | NaOtBu or LiHMDS (1.5–2.5 equiv) | Strong, non-nucleophilic base required[9][10] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous conditions are critical |
| Temperature | 80–110 °C | Typical temperature range |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) for three cycles.[8]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3][6]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk flask with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Scale-Up for 2-Bromo-3-fluoro-5-methylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-fluoro-5-methylpyridine. The information provided is intended to assist in overcoming common challenges encountered during the scale-up of reactions involving this versatile organic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in industrial synthesis?
A1: this compound is a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring bromine and fluorine atoms, enhances its reactivity, making it suitable for various chemical reactions like nucleophilic substitution and cross-coupling reactions (e.g., Suzuki or Heck reactions).[1] These reactions are fundamental in drug development for creating carbon-carbon or carbon-heteroatom bonds.[1] The pyridine core is a common scaffold in medicinal chemistry due to its biological activity.[1]
Q2: What are the key physical and chemical properties of this compound relevant to scale-up?
A2: Understanding the properties of this compound is essential for safe handling and successful scale-up. It is a white crystalline powder with a molecular formula of C6H5BrFN and a molecular weight of 190.01300.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 34552-16-4 | [1] |
| Molecular Formula | C6H5BrFN | [1][3] |
| Molecular Weight | 190.01 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Density | ~1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 205.0 ± 35.0 °C at 760 mmHg | [1] |
| Flash Point | 77.8 ± 25.9 °C | [1] |
| Purity | Typically ≥99.0% | [1] |
Q3: What are the main safety precautions to consider when handling pyridine-based compounds on a larger scale?
A3: Pyridine and its derivatives are flammable and toxic, requiring strict safety protocols, especially during scale-up.[4] Key precautions include:
-
Ventilation: Always work in a well-ventilated area, preferably using a fume hood, to avoid inhaling harmful fumes.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and a mask.[4][5]
-
Safe Storage: Store in a cool, well-ventilated area away from ignition sources in clearly labeled, compatible containers (e.g., glass or high-density polyethylene).[4][5]
-
First Aid: Be prepared for accidental exposure. If it comes into contact with skin, wash the area with soap and water. For eye contact, rinse with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[4][5]
-
Spill Management: Have spill kits readily available. In case of a spill, cover drains and absorb the material with a non-combustible absorbent.[6]
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction is showing low conversion of the starting material. How can I improve the yield?
A: Low conversion can be due to several factors. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: The reaction may require a longer duration or higher temperature for completion. Monitor the reaction progress using TLC or GC to determine the optimal time.[7]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the brominating agent is used. An insufficient amount will lead to incomplete conversion.[7]
-
Reactivity of Brominating Agent: The choice of brominating agent is critical. For pyridine derivatives, which can be difficult to brominate, stronger brominating agents or the use of an activating acid like oleum might be necessary.[8] However, harsh conditions can also lead to byproducts.
Issue 2: Formation of Impurities and Byproducts
Q: I am observing significant byproduct formation, particularly isomeric impurities. How can I minimize these?
A: Byproduct formation is a common issue in electrophilic aromatic substitution on pyridine rings.
-
Control Stoichiometry: Using a precise amount of the brominating agent is crucial. An excess can lead to di-bromination or other side reactions.[7]
-
Optimize Temperature: Lowering the reaction temperature can often improve regioselectivity and reduce the formation of undesired isomers.[7]
-
Choice of Brominating Agent: Bulky brominating agents may favor substitution at less sterically hindered positions.[7] N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be effective alternatives to elemental bromine and may offer better selectivity.[8]
-
Reaction Monitoring: Closely monitor the reaction using TLC or GC to stop it at the optimal point before significant byproduct formation occurs.[7]
Issue 3: Difficulties in Product Purification
Q: The crude product is difficult to purify. What are the recommended purification methods?
A: Purification of brominated pyridines can be challenging due to the presence of isomers and other impurities.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.[7]
-
Recrystallization: For solid products, recrystallization from a suitable solvent system is a powerful technique for achieving high purity.[7]
-
Column Chromatography: While effective at the lab scale, column chromatography can be less practical for large-scale production. However, it can be used for high-purity requirements.
Experimental Protocols
General Protocol for Bromination of a Methyl-Fluoro-Pyridine Derivative
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and scale.
-
Reaction Setup: To a solution of the fluoro-methyl-pyridine starting material in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add the brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (e.g., 0-25 °C).[7]
-
Reaction Monitoring: Stir the reaction mixture for a specified time, monitoring its progress by TLC or GC.[7]
-
Quenching: Upon completion, quench the reaction by pouring it into a mixture of ice and a reducing agent (e.g., sodium bisulfite) if bromine was used.[7]
-
Neutralization: Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to an appropriate pH.[7]
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7]
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.[7]
-
Purification: Purify the crude product using column chromatography, distillation, or recrystallization.[7]
Visualizations
Caption: General experimental workflow for bromination reactions.
Caption: Troubleshooting guide for byproduct formation.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H5BrFN | CID 13537536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
minimizing byproduct formation with 2-Bromo-3-fluoro-5-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during experiments with 2-Bromo-3-fluoro-5-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions and nucleophilic aromatic substitutions. The bromine and fluorine atoms provide distinct reactive sites. Common applications include:
-
Palladium-catalyzed cross-coupling reactions: such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, primarily reacting at the C-Br bond.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): where a nucleophile displaces one of the halogen atoms.[1]
-
Lithiation: for the introduction of other functional groups.[3]
Q2: Which halogen is more reactive in this compound?
A2: The relative reactivity of the bromine and fluorine atoms depends on the reaction type:
-
In palladium-catalyzed cross-coupling reactions , the C-Br bond is significantly more reactive than the C-F bond. The general reactivity trend for halides in these reactions is I > Br > Cl > F.[2]
-
In Nucleophilic Aromatic Substitution (SNAr) , the C-F bond is generally more susceptible to attack by nucleophiles than the C-Br bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex.[4][5]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.
Troubleshooting Guides for Byproduct Formation
Suzuki-Miyaura Coupling Reactions
Issue: Low yield of the desired coupled product and formation of significant byproducts.
Potential Byproducts:
-
Homocoupling of the boronic acid or this compound.
-
Protodebromination (loss of bromine) of the starting material.
-
Hydrolysis of the boronic acid.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Byproducts |
| Atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced side reactions, such as the homocoupling of the boronic acid.[6] |
| Base | The choice and amount of base are critical. A weak base or insufficient amount can lead to incomplete reaction, while an excessively strong base can promote side reactions. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] The base also plays a role in the acid-base equilibrium with the boric acid byproduct.[8] |
| Catalyst/Ligand | Use fresh, high-quality palladium catalyst and ligand. Catalyst deactivation can lead to incomplete conversion. Bulky, electron-rich phosphine ligands are often effective.[6] The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst; careful ligand selection can mitigate this.[7] |
| Solvent | Use anhydrous and thoroughly degassed solvents. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[7] |
| Temperature | Avoid excessively high temperatures, which can lead to catalyst decomposition and increased byproduct formation. Optimize the temperature for your specific substrates. |
Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenated arene and other byproducts instead of the desired amine.
Potential Byproducts:
-
Hydrodehalogenation (replacement of bromine with hydrogen).
-
Side reactions involving the amine, such as β-hydride elimination from the amide intermediate to form an imine.[9]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Byproducts |
| Ligand | The choice of ligand is crucial to promote reductive elimination over side reactions like β-hydride elimination. Sterically hindered ligands are often employed.[9] For amination of bromopyridines, ligands like BINAP or DPPF can be effective.[6] |
| Base | A strong, non-nucleophilic base such as NaOtBu or LHMDS is typically used. The stoichiometry of the base should be carefully controlled.[2][10] |
| Solvent | Anhydrous, deoxygenated solvents like toluene or dioxane are recommended.[2] |
| Temperature | Careful control of the reaction temperature is important. Lowering the temperature may reduce the rate of side reactions. |
| Amine Purity | Ensure the amine coupling partner is pure and free of impurities that could poison the catalyst. |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Reaction at the wrong halogen or low conversion.
Potential Byproducts:
-
Substitution at the C-Br bond instead of the intended C-F bond.
-
Di-substitution if forcing conditions are used.
-
Decomposition of starting material at high temperatures.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Byproducts |
| Nucleophile | The nature of the nucleophile is key. Softer nucleophiles may favor substitution at the C-Br bond, while harder nucleophiles are more likely to attack the more electrophilic carbon of the C-F bond. |
| Solvent | Polar aprotic solvents like DMSO or DMF are typically used to facilitate SNAr reactions.[2] |
| Temperature | Start with lower temperatures and gradually increase if the reaction is slow. High temperatures can lead to a loss of selectivity and decomposition. |
| Base | If the nucleophile requires deprotonation (e.g., an alcohol or amine), use a suitable base like K₂CO₃ or NaH.[2] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS to avoid over-reaction and the formation of di-substituted products. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[11]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[12]
-
Reaction: Heat the mixture with stirring to 85-95 °C and monitor the reaction progress by TLC or LC-MS.[12]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.[2]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, deoxygenated toluene.[2]
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Byproduct pathways in Suzuki-Miyaura coupling.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-3-fluoro-5-methylpyridine in Coupling Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2-Bromo-3-fluoro-5-methylpyridine in common palladium-catalyzed cross-coupling reactions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing these critical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions involving this compound?
A1: In palladium-catalyzed cross-coupling reactions, the base plays a crucial role in one or more steps of the catalytic cycle. In Suzuki-Miyaura couplings, the base activates the organoboron reagent to facilitate the transmetalation step. For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine, forming a more nucleophilic amide that couples with the aryl halide. In Sonogashira couplings, the base deprotonates the terminal alkyne, enabling the formation of a copper acetylide intermediate.
Q2: How does the electronic nature of this compound affect the choice of base?
A2: this compound is an electron-deficient heteroaryl halide due to the electronegativity of the fluorine atom and the pyridine nitrogen. This electronic nature can make the oxidative addition step of the catalytic cycle more favorable. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The choice of base can influence the overall success of the reaction by affecting the rate of transmetalation and minimizing side reactions.
Q3: Which bases are generally recommended for Suzuki-Miyaura coupling of this compound?
A3: For Suzuki-Miyaura coupling of 2-bromopyridines, inorganic bases are commonly employed. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective choices. The selection of the base can be influenced by the specific boronic acid or ester used and the solvent system.[1]
Q4: What are the recommended bases for Buchwald-Hartwig amination with this compound?
A4: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a common and effective choice for the amination of 2-bromopyridines.[2][3] For substrates that may be sensitive to very strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be considered, although this may necessitate higher reaction temperatures.[2]
Q5: What type of base is typically used for the Sonogashira coupling of this compound?
A5: Sonogashira couplings of aryl halides with terminal alkynes are most commonly carried out using an organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][5] These bases also often serve as the solvent or co-solvent for the reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Product Yield | Insufficient base strength or poor solubility of the base. | Screen stronger inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[6] |
| Catalyst deactivation by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands to shield the palladium center.[6] | |
| Protodeboronation of the boronic acid. | This can be prevalent with aqueous bases. Consider using anhydrous conditions or switching to a more stable boronic ester (e.g., pinacol ester).[6] | |
| Significant Side Product Formation (e.g., Homocoupling) | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[6] |
| Base-promoted side reactions. | Reduce the equivalents of the base or screen a milder base. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Product Yield | Incomplete deprotonation of the amine. | Use a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). |
| Base-sensitive functional groups on the substrate or amine. | If your starting materials are degrading, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄, potentially with an adjustment in reaction temperature.[2] | |
| Decomposition of Starting Material or Product | The base is too strong for the substrate. | Switch to a milder base such as Cs₂CO₃ or K₂CO₃. |
| Reaction temperature is too high in the presence of a strong base. | Lower the reaction temperature and increase the reaction time. |
Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Step |
| Low or No Product Yield | Incomplete formation of the copper acetylide. | Ensure the amine base is anhydrous and of high purity. Consider using a slight excess of the base. |
| Catalyst inhibition. | The amine base can sometimes act as a ligand for the palladium catalyst, inhibiting its activity. A screen of different amine bases (e.g., Et₃N, DIPEA, piperidine) may be necessary. | |
| Significant Homocoupling of the Alkyne (Glaser Coupling) | Presence of oxygen. | The copper co-catalyst can promote Glaser coupling in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. |
| Inappropriate base. | Some bases can favor the homocoupling pathway. Screening different amine bases may help to minimize this side reaction. |
Quantitative Data on Base Effect
The following tables summarize the performance of various bases in coupling reactions of 2-bromopyridine derivatives. While data for this compound is limited, these examples with structurally similar substrates provide valuable insights for reaction optimization.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Substrate | Boronic Acid | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 (MW) | 81 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 85-95 | Moderate to Good | [7] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 70-80 | 80 | [1] |
Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Substrate | Amine | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | NaOtBu | Pd₂(dba)₃ / (±)-BINAP | Toluene | 80 | 60 | |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | NaOtBu | Pd(OAc)₂ / dppp | Toluene | Reflux | 90.7 | [2] |
| 2-Bromopyridine | Aniline | DBU | Pd₂(dba)₃ / Xantphos | Toluene | 100 | Hit | |
| 2-Amino-5-bromo-4-methylpyridine | Aniline | Cs₂CO₃ | Pd₂(dba)₃ / Xantphos | Toluene | 110 | Good to Excellent | [8] |
| 2-Amino-5-bromo-4-methylpyridine | n-Butylamine | NaOtBu | Pd(OAc)₂ / RuPhos | Toluene | 80-100 | Good to High | [8] |
Table 3: Effect of Base on Sonogashira Coupling of 2-Bromopyridine Derivatives
| Substrate | Alkyne | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized alkynes | Et₃N | Pd(PPh₃)₄ / CuI | THF | RT | 85-93 | [9] |
| 2-Amino-3-bromopyridines | Terminal alkynes | Et₃N | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF | 100 | 72-96 | [5] |
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Glassware should be oven-dried before use.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
1,4-Dioxane and water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Sonogashira Coupling
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-3-fluoro-5-methylpyridine and 2-chloro-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical and agrochemical agents, the selection of appropriately functionalized heterocyclic building blocks is a critical decision that profoundly influences synthetic strategy and efficiency. Substituted pyridines are a cornerstone of medicinal chemistry, and the nature of their halogen substituents dictates their reactivity in key bond-forming reactions. This guide provides an objective comparison of the reactivity of two closely related and commercially available building blocks: 2-Bromo-3-fluoro-5-methylpyridine and 2-chloro-3-fluoro-5-methylpyridine . The comparison focuses on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and illustrative experimental data from analogous systems.
General Principles of Reactivity
The reactivity of this compound and its chloro-analogue is primarily governed by the nature of the carbon-halogen bond at the 2-position and the electronic influence of the fluorine and methyl substituents on the pyridine ring.
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F, which is inversely proportional to the C-X bond strength. Consequently, the C-Br bond in this compound is weaker and more readily undergoes oxidative addition than the C-Cl bond in its chloro-counterpart. This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-derivative.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the ability of the leaving group to depart and the stabilization of the intermediate by electron-withdrawing groups. For SNAr reactions on electron-deficient rings like pyridine, the general reactivity order for the leaving group is often F > Cl > Br > I.[3][4] This is attributed to the high electronegativity of the earlier halogens, which polarizes the C-X bond and stabilizes the intermediate. Therefore, in the context of the halogen at the 2-position, the chloro-substituent would be expected to be more reactive than the bromo-substituent in an SNAr reaction. However, the presence of a highly activating fluoro group at the 3-position may also be a site for SNAr.
Quantitative Reactivity Comparison
Note: The data presented below is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical, and yields are highly dependent on the specific substrates, catalyst system, and reaction parameters.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.[4]
| Aryl Halide (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
Data is for illustrative purposes based on typical conditions for similar substrates.[4]
Table 2: Illustrative Data for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[4]
| Aryl Halide (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 2 | ~90-98 |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 16 | ~85-95 |
Data is for illustrative purposes based on typical conditions for similar substrates.
Experimental Protocols
The following are representative, generalized protocols for key reactions. These can be adapted to compare the reactivity of this compound and 2-chloro-3-fluoro-5-methylpyridine.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield of the coupled product starting from this compound and 2-chloro-3-fluoro-5-methylpyridine.
Materials:
-
2-Halo-3-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromo; Pd(OAc)₂/SPhos, 2-4 mol% for chloro)[5][6]
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-3-fluoro-5-methylpyridine, the respective boronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[7]
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-110 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To compare the yield of the aminated product starting from this compound and 2-chloro-3-fluoro-5-methylpyridine.
Materials:
-
2-Halo-3-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)[8]
-
Base (e.g., NaOtBu, 1.4 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Oven-dried Schlenk flask or sealed tube
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[9]
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 2-halo-3-fluoro-5-methylpyridine and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: To evaluate the propensity of the 2-halo-3-fluoro-5-methylpyridine to undergo SNAr with an alkoxide.
Materials:
-
2-Halo-3-fluoro-5-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Sodium methoxide (1.2 mmol, 1.2 equiv., as a solution in methanol or solid)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the 2-halo-3-fluoro-5-methylpyridine in the chosen solvent, add the sodium methoxide at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Mechanisms
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General mechanism for the SNAr reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between this compound and 2-chloro-3-fluoro-5-methylpyridine as a synthetic intermediate is highly dependent on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound offers a distinct advantage in terms of reactivity .[2] This higher reactivity generally allows for milder reaction conditions, a broader substrate scope, and potentially higher yields, which can be crucial in complex, multi-step syntheses.
-
For nucleophilic aromatic substitution reactions , the reactivity at the 2-position is expected to be higher for 2-chloro-3-fluoro-5-methylpyridine . However, the presence of the 3-fluoro substituent, a highly effective leaving group in SNAr, must be considered as a potential site for competing reactivity.
Ultimately, the decision should be based on a careful evaluation of the specific reaction, desired outcome, and economic considerations, as chloro-derivatives are often more cost-effective than their bromo-counterparts. The experimental protocols and illustrative data provided in this guide serve as a valuable starting point for researchers to develop efficient and robust synthetic routes for their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromo-3-fluoro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are crucial for the synthesis of a wide array of pharmaceuticals and functional materials. The functionalized pyridine scaffold, in particular, is a common motif in many biologically active compounds. The efficiency of the Suzuki coupling of substituted halopyridines, such as 2-Bromo-3-fluoro-5-methylpyridine, is highly dependent on the choice of catalyst. This guide provides an objective comparison of different catalyst systems for this specific transformation, supported by experimental data from analogous reactions to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalytic Systems
The choice of catalyst and associated ligands is paramount in overcoming the challenges associated with the Suzuki coupling of electron-deficient and potentially coordinating substrates like this compound. Below is a summary of the performance of three classes of catalysts: a traditional palladium catalyst, a modern Buchwald-type palladium catalyst, and a nickel-based catalyst. The data is collated from studies on structurally similar substrates to provide a strong indication of the expected performance.
Table 1: Comparison of Catalysts for the Suzuki Coupling of 2-Bromo-pyridines with Arylboronic Acids
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) | Reference |
| System 1: Traditional Palladium | ||||||||
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 18 | Phenylboronic acid | ~85 | [1][2] |
| System 2: Modern Palladium (Buchwald) | ||||||||
| XPhos Pd G2 | 2 | K₃PO₄ | DMF/EtOH/H₂O (1:1:0.5) | 100 (Microwave) | 0.5-0.7 | 4-Fluorophenylboronic acid | 90 | [3][4] |
| 4-Methoxyphenylboronic acid | 92 (for a similar substrate) | [5] | ||||||
| System 3: Nickel-Based | ||||||||
| NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | t-Amyl alcohol | 100 | 12 | Phenylboronic acid | High (expected) |
Note: The yield for the XPhos Pd G2 with 4-methoxyphenylboronic acid is reported for the coupling with the structurally similar 2-Bromo-4-fluoro-5-methylpyridine and serves as a strong indicator of expected performance.[5] The yield for the nickel-based system is an expectation based on its performance with other aryl bromides.
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols can be adapted for the Suzuki coupling of this compound.
System 1: Traditional Palladium Catalyst - Pd(PPh₃)₄
This protocol is a robust and widely used method for Suzuki couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Stir the reaction mixture at 85-95 °C for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
System 2: Modern Palladium Catalyst - XPhos Pd G2 (Microwave-Assisted)
This protocol utilizes a modern, highly active Buchwald precatalyst and microwave irradiation for rapid and efficient coupling.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
DMF, Ethanol, and Water (1:1:0.5 v/v/v)
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and K₃PO₄.
-
Add the DMF/Ethanol/Water solvent mixture.
-
Degas the mixture by bubbling with argon for 5 minutes.
-
Add XPhos Pd G2 to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30-40 minutes.
-
After cooling, the reaction mixture can be purified directly by column chromatography.
System 3: Nickel-Based Catalyst - NiCl₂(PCy₃)₂
This protocol offers a more cost-effective alternative to palladium-based systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
t-Amyl alcohol
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to a dry sealed tube.
-
Add t-amyl alcohol.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
To further clarify the processes, the following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling reaction and the fundamental catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nasc.ac.in [nasc.ac.in]
- 4. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Untapped Potential: A Comparative Guide to the Biological Activity of Pyridine Derivatives
While specific biological activity data for 2-Bromo-3-fluoro-5-methylpyridine derivatives remains largely unpublished, the foundational role of this compound as a versatile synthetic intermediate in medicinal chemistry is well-established. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups, offers a rich scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various other pyridine derivatives, offering insights into the potential applications of compounds synthesized from this compound.
The pyridine ring is a cornerstone in drug discovery, present in a multitude of FDA-approved drugs.[1] The introduction of substituents like halogens and alkyl groups can significantly modulate the physicochemical and pharmacological properties of the resulting molecules.[2] Specifically, the presence of a fluorine atom can enhance metabolic stability and bioavailability, while a bromine atom provides a reactive handle for further chemical modifications through cross-coupling reactions.[3] This makes this compound a valuable starting material for creating libraries of diverse compounds to be screened for various biological activities.
This guide explores the demonstrated anticancer, kinase inhibitory, and antimicrobial activities of several classes of substituted pyridine derivatives, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Biological Activities
To contextualize the potential of this compound derivatives, this section summarizes the biological activities of other substituted pyridines. The following tables present quantitative data from in vitro studies, showcasing the potency of these compounds against various cell lines and microbial strains.
Anticancer Activity of Substituted Pyridine Derivatives
Brominated pyridine derivatives have shown significant promise as anticancer agents, often acting through the modulation of key signaling pathways involved in cancer progression.[2]
Table 1: In Vitro Anticancer Activity of Selected Brominated Pyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Pyridine-Urea | Derivative 8e | MCF-7 (Breast) | 0.22 | [2] |
| Pyridine-Urea | Derivative 8n | MCF-7 (Breast) | 1.88 | [2] |
| Pyridin-2-one | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [2] |
| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | > 20 | [2] |
| Novel Pyridine | Derivative H42 | SKOV3 (Ovarian) | 0.87 | [2] |
| Novel Pyridine | Derivative H42 | A2780 (Ovarian) | 5.4 | [2] |
| Pyridine-based Azomethine | Derivative 3h | HCT-15 (Colon) | 15.2 | [4] |
| Pyridine-based Azomethine | Derivative 3h | MCF-7 (Breast) | 18.9 | [4] |
| Pyridine-3-Sulfonamide | Compound 21 | Leukemia | 13.6 (GI50) | [4] |
| Pyridine-3-Sulfonamide | Compound 21 | Colon Cancer | 14.2 (GI50) | [4] |
Kinase Inhibitory Activity
The pyridine scaffold is a common feature in many clinically successful kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding site.[5] Derivatives of brominated pyridines have been investigated as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
Table 2: Kinase Inhibitory Activity of Pyrido[d]pyrimidine Derivatives against EGFR
| Compound Series | Specific Derivative | Activity (IC50 in nM) | Reference |
| Pyrido[4,3-d]pyrimidine | 7-(methylamino) (5f) | 0.13 | [6] |
| Pyrido[3,4-d]pyrimidine | 6-(methylamino) (7f) | 0.008 | [6] |
| Quinazoline (Reference) | 4-[(3-bromophenyl)amino] (3) | 0.029 | [6] |
Antimicrobial Activity
The structural features of pyridine derivatives, including the presence of halogens, can contribute to their efficacy against a range of microbial pathogens.[2] Fluorinated pyridines, in particular, have been explored for their antibacterial properties.[7][8]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Brominated Pyridine Derivatives
| Compound Class | Specific Derivative | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Imidazo[4,5-b]pyridine | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative | Bacillus cereus | 0.07 | [2] |
| Thienopyridine | Derivative 12a | Escherichia coli | 19.5 | [2] |
| Thienopyridine | Derivative 12a | Bacillus mycoides | < 4.8 | [2] |
Experimental Protocols
The data presented above is derived from established in vitro assays. Below are detailed methodologies for key experiments commonly used to assess the biological activity of pyridine derivatives.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4]
-
Cell Plating: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are then exposed to various concentrations of the test compounds and incubated for an additional 48 hours.[4]
-
Cell Fixation: Following treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[4]
-
Staining: The plates are washed with distilled water and stained with a 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.[4]
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[4]
-
Quantification: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (typically 510 nm) to determine cell viability.
Kinase Inhibition Assay: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.[2]
-
Reaction Setup: In a 96-well plate, a reaction buffer, a specific peptide substrate for VEGFR-2, ATP, and the test pyridine derivative at various concentrations are combined.[2]
-
Enzyme Addition: The reaction is initiated by the addition of the purified recombinant VEGFR-2 kinase domain.[2]
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[2]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured, often using a luminescence or fluorescence-based detection method.[2]
Visualizing Molecular Mechanisms and Workflows
To better understand the context of the experimental data, the following diagrams illustrate a key signaling pathway targeted by pyridine derivatives and a typical experimental workflow.
Caption: A generalized workflow for determining the in vitro cytotoxicity of pyridine derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by certain brominated pyridine derivatives.[2]
Conclusion
While direct experimental data on the biological activity of this compound derivatives is not yet prevalent in public literature, the extensive research on analogous substituted pyridines provides a strong rationale for their potential as valuable therapeutic agents. The comparative data presented in this guide demonstrates that pyridine-based compounds exhibit significant anticancer, kinase inhibitory, and antimicrobial activities. The strategic placement of bromo, fluoro, and methyl groups on the pyridine ring of the title compound makes it an exceptionally promising scaffold for the synthesis of new and potent drug candidates. Further research into the derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 8. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Bromo-3-fluoro-5-methylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Bromo-3-fluoro-5-methylpyridine and its isomers. Due to the limited availability of public experimental spectra for this compound, this document leverages predicted spectroscopic data for a closely related isomer, 2-Bromo-4-fluoro-5-methylpyridine, as a reference for comparison. This guide also includes generalized experimental protocols for acquiring such data and highlights the structural differences that influence spectroscopic outcomes.
Introduction
This compound and its isomers are halogenated pyridine derivatives that serve as crucial intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[1] The precise arrangement of the bromo, fluoro, and methyl substituents on the pyridine ring significantly impacts the chemical and physical properties of each isomer, leading to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous identification and characterization in a research and development setting.
Isomeric Structures and Properties
The positioning of the functional groups on the pyridine ring defines the unique properties of each isomer. Below is a comparison of this compound and some of its isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties |
| This compound | 34552-16-4 | C₆H₅BrFN | 190.01 | White crystalline powder; Density: ~1.6 g/cm³; Boiling Point: ~205.0 °C[1][2] |
| 2-Bromo-4-fluoro-5-methylpyridine | 1211537-29-9 | C₆H₅BrFN | 190.01 | Not readily available |
| 2-Bromo-5-fluoro-3-methylpyridine | 38186-85-5 | C₆H₅BrFN | 190.01 | Liquid; Density: 1.598 g/mL at 25 °C |
| 3-Bromo-2-fluoro-5-methylpyridine | 17282-01-8 | C₆H₅BrFN | 190.01 | Boiling Point: 186 °C[3] |
| 5-Bromo-2-fluoro-3-methylpyridine | 29312-98-9 | C₆H₅BrFN | 190.01 | White to light yellow powder[4] |
dot
References
A Comparative Guide to the Reactivity of Halogens in Substituted Pyridines
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Halogenated pyridines are pivotal building blocks in this endeavor, offering versatile handles for a variety of chemical transformations. The choice of halogen and its position on the pyridine ring profoundly influences reactivity, dictating the feasibility and efficiency of synthetic routes. This guide provides an objective comparison of the reactivity of fluorine, chlorine, bromine, and iodine in substituted pyridines, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The information is supported by experimental data to facilitate informed decisions in the design and execution of synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. The reaction proceeds via a two-step addition-elimination mechanism, and the reactivity of the halopyridine is governed by the stability of the intermediate Meisenheimer complex and the ability of the halogen to act as a leaving group.
The position of the halogen on the pyridine ring is a critical determinant of reactivity. Halogens at the 2- and 4-positions are significantly more reactive towards nucleophilic attack than those at the 3-position.[1] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer complex through resonance when the attack occurs at the ortho or para positions.[1]
The reactivity of the halogen as a leaving group in SNAr reactions of pyridines follows the general trend: F > Cl > Br > I. This is counterintuitive to the trend of carbon-halogen bond strength but is explained by the rate-determining step, which is typically the initial nucleophilic attack. The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state, accelerating the reaction.[2]
Quantitative Comparison of Halogen Reactivity in SNAr
The following table summarizes the relative reactivity of halogens at the 2- and 4-positions of the pyridine ring in SNAr reactions.
| Halogen Position | Halogen | Relative Rate (krel) | Reactivity Order |
| 2- | F | High | F > Cl > Br > I |
| Cl | Moderate | ||
| Br | Moderate | ||
| I | Low | ||
| 4- | F | Very High | F >> Cl > Br > I |
| Cl | Moderate | ||
| Br | Low | ||
| I | Very Low |
Note: The relative rates are compiled from various sources and are intended for comparative purposes. Actual rates will vary depending on the specific nucleophile, solvent, and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the reactivity of halopyridines in these transformations is primarily dictated by the strength of the carbon-halogen bond, as the rate-determining step is often the oxidative addition of the halopyridine to the palladium(0) catalyst.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is inversely proportional to the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to oxidative addition.
Quantitative Comparison of Halogen Reactivity in Cross-Coupling Reactions
The following tables provide a comparative overview of the performance of halopyridines in three common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | 90-98 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| 2-Chloropyridine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100-110 | 8-24 | 80-95 |
| 4-Iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | 90-98 |
| 4-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 |
| 4-Chloropyridine | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100-110 | 8-24 | 80-95 |
Note: Yields are estimates based on reactions with various arylboronic acids on similar halopyridine substrates and may vary depending on the specific coupling partners.[4][5]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 70-90 | 4-12 | 85-95 |
| 2-Bromopyridine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 80-100 | 6-18 | 80-95 |
| 2-Chloropyridine | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | K₃PO₄ | t-BuOH | 100-120 | 12-24 | 75-90 |
| 4-Iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 70-90 | 4-12 | 85-95 |
| 4-Bromopyridine | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 80-100 | 6-18 | 80-95 |
| 4-Chloropyridine | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 100-120 | 12-24 | 75-90 |
Note: Yields are estimates based on reactions with various amines on similar halopyridine substrates and may vary depending on the specific coupling partners.[6]
Table 3: Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System (Typical) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 2-Iodopyridine | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | THF | 25-50 | 2-8 | 90-98 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 60-80 | 6-18 | 80-90 |
| 2-Chloropyridine | Pd(P(t-Bu)₃)₂ (5 mol%) | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 60-80 |
| 4-Iodopyridine | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | THF | 25-50 | 2-8 | 90-98 |
| 4-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 60-80 | 6-18 | 80-90 |
| 4-Chloropyridine | Pd(P(t-Bu)₃)₂ (5 mol%) | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | 60-80 |
Note: Yields are estimates based on reactions with various terminal alkynes on similar halopyridine substrates and may vary depending on the specific coupling partners.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the direct comparison of halogen reactivity.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of a halopyridine with an amine nucleophile.
Materials:
-
2- or 4-Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the halopyridine, amine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of a halopyridine with a boronic acid.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a halopyridine.
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
In a glovebox, to a dry reaction vial, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the amine and then the halopyridine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 4: General Procedure for Sonogashira Coupling
This protocol details a general method for the palladium- and copper-catalyzed coupling of a halopyridine with a terminal alkyne.
Materials:
-
Halopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the halopyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Visualizing Reactivity Trends
The following diagrams illustrate the key factors influencing the reactivity of halogens in substituted pyridines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 2-Bromo-3-fluoro-5-methylpyridine in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is a critical decision that directly impacts reaction efficiency, cost, and overall project timelines. Among the vast array of heterocyclic intermediates, 2-Bromo-3-fluoro-5-methylpyridine stands out as a versatile reagent for introducing the 3-fluoro-5-methylpyridine moiety, a common scaffold in many biologically active molecules. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a direct comparison to its primary alternative, 2-Chloro-3-fluoro-5-methylpyridine, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction.
Executive Summary
This compound offers superior reactivity in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This increased reactivity can be a significant advantage in complex, multi-step syntheses. However, this performance advantage comes at a higher procurement cost compared to its chloro-analogue. 2-Chloro-3-fluoro-5-methylpyridine, while more cost-effective, generally requires more forcing reaction conditions, including higher temperatures and potentially more sophisticated and expensive catalyst systems, to achieve comparable results. The choice between these two intermediates, therefore, represents a classic trade-off between reagent cost and process efficiency.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The performance of this compound and its chloro- aternative in this key transformation is summarized below. The following data is representative and compiled from analogous reactions of similar substrates, as a direct head-to-head comparison under identical conditions is not extensively documented in the literature.
Table 1: Quantitative Comparison of 2-Bromo- vs. 2-Chloro-3-fluoro-5-methylpyridine in a Representative Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 2-Chloro-3-fluoro-5-methylpyridine |
| Typical Yield | 85-95% | 70-85% (with optimized catalyst system) |
| Reaction Time | 4-12 hours | 12-24 hours |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄) | More active (e.g., Pd(OAc)₂ with Buchwald ligands) |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Indicative Cost per Gram | Higher | Lower |
Cost-Benefit Analysis
The decision to use this compound over its chloro counterpart hinges on a careful evaluation of the following factors:
-
Scale of Synthesis: For small-scale, discovery-phase synthesis, the higher cost of the bromo-derivative may be justified by the faster reaction times and more reliable outcomes, accelerating the synthesis of target molecules.
-
Process Development and Optimization: The milder conditions required for the bromo-derivative can simplify process development and may be more compatible with sensitive functional groups elsewhere in the molecule.
-
Cost of Goods (COGS) for Large-Scale Production: In large-scale manufacturing, the lower price of the chloro-analogue can lead to significant cost savings on raw materials. However, this must be weighed against the potentially higher costs associated with more expensive catalysts, longer reaction times (impacting reactor occupancy), and higher energy consumption.
-
Catalyst Cost and Availability: The specialized, often proprietary, ligands required for the efficient coupling of the less reactive chloro-derivative can be expensive and may have limited commercial availability, impacting the overall cost and robustness of the process.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of this compound and a proposed protocol for 2-Chloro-3-fluoro-5-methylpyridine. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture.
-
Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-3-fluoro-5-methylpyridine.
Protocol 2: Proposed Suzuki-Miyaura Coupling of 2-Chloro-3-fluoro-5-methylpyridine with Phenylboronic Acid
Materials:
-
2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (10:1 mixture, degassed)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-3-fluoro-5-methylpyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura coupling and a logical relationship for selecting the appropriate starting material.
A Comparative Guide to the Analytical Validation of 2-Bromo-3-fluoro-5-methylpyridine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical ingredients. This guide provides a comparative overview of analytical methods for the characterization of 2-Bromo-3-fluoro-5-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary techniques for purity determination and impurity profiling.
While specific public validation data for this compound is limited, this guide adapts established protocols for structurally similar halogenated pyridines to provide a robust framework for method validation.[1][2]
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the nature of the impurities to be quantified and the desired sensitivity. Below is a comparative summary of typical performance characteristics for HPLC and GC-MS methods in the analysis of a compound like this compound.
Table 1: Comparison of HPLC and GC-MS Method Performance
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Well-suited for non-volatile and thermally labile impurities. | Ideal for volatile and thermally stable impurities. |
| Specificity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass spectrum fragmentation pattern. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
Table 2: Hypothetical Purity Analysis of Commercial Samples
To illustrate the application of these methods, the following table presents hypothetical purity data for this compound from three different suppliers, as determined by HPLC and GC-MS.[1]
| Supplier | Stated Purity (%) | Experimentally Determined Purity (HPLC, %) | Experimentally Determined Purity (GC, %) |
| Supplier X | ≥99.0 | 99.2 | 99.1 |
| Supplier Y | ≥98.0 | 98.5 | 98.3 |
| Supplier Z | ≥98.5 | 98.8 | 98.6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for HPLC and GC-MS analysis, adapted from methods for similar compounds.[1][3]
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation with UV detection.
-
Instrumentation : A standard HPLC system equipped with a UV detector.[1]
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient of acetonitrile and water is typically used.[1] For example, a starting condition of 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.[1]
-
Injection Volume : 10 µL.[1]
-
Standard and Sample Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).[3]
-
Working Standard Solution (100 µg/mL) : Dilute 10 mL of the stock solution to 100 mL with the diluent.[3]
-
Sample Solution (100 µg/mL) : Prepare the sample at a target concentration of 100 µg/mL in the diluent.[3]
-
-
Procedure :
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile impurities and for providing structural information.
-
Instrumentation : A GC system coupled with a mass spectrometer.[1]
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas : Helium at a constant flow.[1]
-
Injector Temperature : 250 °C.
-
Injection Mode : Split.[1]
-
Oven Program : Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[1]
-
MS Detection : Electron Ionization (EI) mode.[1]
-
Standard and Sample Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane.
-
Working Standard Solution (100 µg/mL) : Dilute 10 mL of the stock solution to 100 mL with the solvent.
-
Sample Solution (100 µg/mL) : Prepare the sample at a target concentration of 100 µg/mL in the solvent.
-
-
Procedure :
-
Inject the prepared solutions into the GC-MS system.
-
Identify the main peak and any impurity peaks by their mass spectra.
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram.[1]
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring that it is suitable for its intended purpose.
Purity Analysis and Characterization Pathway
This diagram outlines the logical steps involved in the comprehensive analysis of a chemical intermediate like this compound.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-3-fluoro-5-methylpyridine
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety of potential therapeutics. 2-Bromo-3-fluoro-5-methylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility as a versatile organic intermediate necessitates rigorous purity assessment to identify and quantify any potential impurities that could affect downstream reactions or biological activity.[1][2]
This guide provides a comparative analysis of the most common and effective analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols, a quantitative comparison of these methods, and visualizations to aid in selecting the most appropriate technique for your research needs.
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the desired information (e.g., quantitative purity versus structural confirmation). The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Analytical Technique | Principle | Information Provided | Typical Purity (%) | Limit of Detection (LOD) | Throughput | Cost per Sample |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | >99.0% | ~0.01% | High |
|
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantitative purity, identification of volatile impurities, structural information from mass spectra. | >99.0% | ~0.001% | High |
|
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities, absolute purity (qNMR). | >99.0% | ~0.1% | Low |
|
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the discussed analytical techniques, adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for purity assessment due to its high resolution and sensitivity for a broad range of compounds.[3] A reverse-phase method is typically suitable for pyridine derivatives.[4][5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile by-products from the synthesis.[7] The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[8]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[6]
-
MS Detection: Electron Ionization (EI) mode.[6]
-
Sample Preparation: Prepare a diluted solution of the sample in dichloromethane at a concentration of 100 µg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR).[9] ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly informative for this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[10]
-
Experiments:
-
¹H NMR: Provides information on the proton environment and is often the primary method for a quick purity check. The chemical shifts of protons on the pyridine ring are characteristic, with those adjacent to the nitrogen atom typically appearing at higher ppm values.[11]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: Directly observes the fluorine atom, providing a sensitive probe for fluorine-containing impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to confirm the structure of the main compound and to identify the structure of any significant impurities by revealing correlations between protons and carbons.[10]
-
-
Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[9]
Visualizing the Purity Assessment Workflow and Technique Comparison
To further clarify the process of purity assessment and the selection of an appropriate analytical technique, the following diagrams are provided.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Comparison of analytical techniques for purity assessment.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]
A Comparative Guide to the Applications of 2-Bromo-3-fluoro-5-methylpyridine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of 2-Bromo-3-fluoro-5-methylpyridine, a versatile building block in modern organic synthesis. We offer an objective comparison of its performance with alternative reagents, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
Introduction to this compound
This compound is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 5-position, provides a versatile platform for a variety of chemical transformations. The presence of the bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and bioavailability of the final products, a desirable feature in drug design.[1]
Performance in Key Chemical Transformations
The primary utility of this compound lies in its application in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor for the success of this reaction, with the general trend being I > Br > Cl > F. Consequently, this compound is a more reactive coupling partner than its chloro-analogue, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Performance in Suzuki-Miyaura Coupling
While specific comparative data for this compound is limited in the literature, the expected reactivity trend can be illustrated by comparing a structurally similar pair: 2-bromo-4-fluoro-5-methylpyridine and 2-chloro-4-fluoro-5-methylpyridine.
| Coupling Partner | Halopyridine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | 2-Bromo-4-fluoro-5-methylpyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Good to Excellent (expected) |
| Arylboronic Acid | 2-Chloro-4-fluoro-5-methylpyridine | Requires more forcing conditions (higher temp, stronger base, more active catalyst) | - | - | - | - | Lower than bromo-derivative (expected) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. This compound is an excellent substrate for this transformation, enabling the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring.
Applications in the Synthesis of Bioactive Molecules
The versatile reactivity of this compound has been leveraged in the synthesis of numerous compounds with potential therapeutic and agrochemical applications.
Kinase Inhibitors for Targeted Cancer Therapy
Substituted pyridines are a common scaffold in the development of kinase inhibitors. This compound serves as a key starting material for the synthesis of inhibitors targeting signaling pathways implicated in cancer progression, such as the p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK) pathways.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer. Inhibitors targeting p38α can block the production of pro-inflammatory cytokines.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The ALK signaling pathway, when constitutively activated due to genetic rearrangements, is a key driver in certain types of cancers, including non-small cell lung cancer. ALK inhibitors, synthesized using intermediates like this compound, can effectively block this oncogenic signaling.
Caption: ALK signaling pathway and the point of inhibition.
Agrochemicals
The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel fungicides, herbicides, and insecticides. The bromine atom allows for the facile introduction of various functionalities through cross-coupling reactions, while the fluorine atom can enhance the biological efficacy and metabolic stability of the final agrochemical product.
Experimental Protocols
The following are representative experimental protocols for key reactions involving bromopyridine derivatives, which can be adapted for this compound.
General Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction (Representative)
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination (Representative)
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro-analogue makes it a preferred choice for many applications in drug discovery and agrochemical development. The ability to fine-tune reaction conditions allows for the efficient construction of diverse molecular scaffolds, leading to the discovery of novel bioactive compounds. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
A Comparative Guide to the Synthesis of 2-Bromo-3-fluoro-5-methylpyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-Bromo-3-fluoro-5-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of bromine, fluorine, and methyl groups on the pyridine ring offers a versatile scaffold for medicinal chemistry, enabling a wide range of derivatizations through cross-coupling and nucleophilic substitution reactions.[1] This document details a primary synthesis pathway, explores potential alternative routes, and presents experimental data to inform route selection for research and development.
Primary Synthesis Route: Bromination Followed by Balz-Schiemann Reaction
A robust and frequently employed method for the synthesis of 2-bromo-3-fluoropyridine derivatives involves a two-step sequence: the bromination of an appropriate aminopyridine precursor, followed by a Balz-Schiemann diazotization-fluorination reaction.[2][3][4] This approach offers a reliable pathway to the target molecule, this compound.
Step 1: Synthesis of 3-Amino-2-bromo-5-methylpyridine
Alternatively, a common route to amino-bromopyridines is through the reduction of a corresponding nitropyridine. For instance, 2-bromo-5-methylpyridin-3-amine can be synthesized from 2-bromo-5-methyl-3-nitropyridine by reduction with iron powder in acetic acid, affording a high yield of 93%.[5]
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
The subsequent conversion of the amino group to a fluorine atom is achieved through the Balz-Schiemann reaction. This classic transformation involves the diazotization of the aminopyridine with a nitrite source in the presence of a fluoride source, typically anhydrous hydrogen fluoride or tetrafluoroboric acid, followed by thermal decomposition of the intermediate diazonium salt.[2][3] A Chinese patent provides detailed protocols for the synthesis of isomeric compounds, 2-bromo-3-fluoro-4-picoline and 2-bromo-3-fluoro-6-picoline, which serve as excellent models for the synthesis of the target molecule.[4]
Experimental Protocols
Protocol for the Synthesis of 3-Amino-2-bromo-5-methylpyridine (Adapted from CN102898358A)[4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-amino-5-methylpyridine in acetonitrile in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the solution in an ice bath.
-
Brominating Agent Preparation: Prepare an aqueous solution of sodium bromide and sodium bromate.
-
Bromination: Slowly add the brominating agent solution to the cooled aminopyridine solution while maintaining the temperature below 10 °C. Following the addition, slowly add sulfuric acid, keeping the temperature controlled.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by TLC. Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethyl acetate/petroleum ether system.
Protocol for the Synthesis of this compound (Adapted from CN102898358A)[4]
-
Diazotization-Fluorination: In a suitable vessel (e.g., a Teflon-lined reactor), dissolve 3-amino-2-bromo-5-methylpyridine in anhydrous hydrogen fluoride at a low temperature (-78 °C).
-
Nitrite Addition: Slowly add sodium nitrite to the solution, maintaining the low temperature.
-
Thermal Decomposition: After the addition is complete, allow the reaction mixture to warm to -5 °C to 5 °C and stir for 30 minutes. Then, raise the temperature to 30 °C to 70 °C to facilitate the decomposition of the diazonium salt, which typically occurs over 30 minutes to an hour.
-
Work-up and Purification: Cool the reaction mixture and carefully quench with an ice-water mixture. Neutralize the solution with saturated sodium bicarbonate. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of isomeric compounds, providing an expected range for the synthesis of this compound using the described methodology.[4]
| Step | Product | Yield |
| 1 | 3-Amino-2-bromo-6-picoline | 90.3% |
| 2 | 2-Bromo-3-fluoro-6-picoline | 85.1% |
| Overall | 76.8% | |
| 1 | 3-Amino-2-bromo-4-picoline | Not specified |
| 2 | 2-Bromo-3-fluoro-4-picoline | 87.3% |
| Overall | 73.6% |
Alternative Synthesis Routes: A Comparative Overview
While the bromination followed by the Balz-Schiemann reaction is a well-established route, other modern synthetic methodologies could be considered for the synthesis of this compound and its derivatives.
-
Halogen Exchange (Halex) Reaction: This method involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride.[6] A potential precursor for this route would be 2,3-dibromo-5-methylpyridine. The success of this reaction would depend on the differential reactivity of the two bromine atoms, which can be challenging to control and may lead to a mixture of products.
-
Direct C-H Fluorination: Recent advances in C-H activation have enabled the direct fluorination of pyridine rings. This approach would be highly atom-economical but may suffer from regioselectivity issues, potentially yielding a mixture of fluorinated isomers.
-
Synthesis from Pyridine N-Oxides: Pyridine N-oxides can be activated towards nucleophilic attack. A strategy involving the formation of a 2-bromo-5-methylpyridine N-oxide followed by reaction with a fluorinating agent could provide an alternative pathway.[7]
Visualizing the Synthesis Pathways
The following diagrams illustrate the primary synthesis route and the conceptual alternatives.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the primary synthesis route.
References
- 1. innospk.com [innospk.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-3-fluoropyridine | 40273-45-8 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Initiating a Structure-Activity Relationship (SAR) Study of 2-Bromo-3-fluoro-5-methylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in key hydrogen bonding interactions, coupled with its synthetic tractability, makes it a privileged scaffold in drug discovery. The compound 2-Bromo-3-fluoro-5-methylpyridine represents a versatile starting material for the generation of novel, biologically active molecules. The strategic placement of a reactive bromine atom at the 2-position, a modulating fluorine atom at the 3-position, and a methyl group at the 5-position offers a rich platform for chemical exploration.
While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, this guide provides a framework for initiating such an investigation. By leveraging established synthetic methodologies and drawing comparisons with a well-characterized series of aminopyridine N-oxide based p38 MAP kinase inhibitors, we outline a comprehensive approach to designing, synthesizing, and evaluating new chemical entities derived from this promising scaffold.
Strategic Synthesis of a Focused Library
The chemical architecture of this compound is primed for diversification, primarily at the 2-position via palladium-catalyzed cross-coupling reactions. These methods are foundational for creating a library of analogues to probe the chemical space around the pyridine core.
Key Synthetic Pathways:
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing a wide array of aryl and heteroaryl substituents by forming a new carbon-carbon bond. The bromine at the 2-position readily participates in the catalytic cycle.
-
Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines. This is crucial for accessing key interactions with many biological targets.
The combination of these reactions allows for the systematic modification of the scaffold, which is the first step in building an SAR.
Caption: General workflow for SAR study initiation.
Comparative Analysis: Aminopyridine N-Oxides as p38α Inhibitors
To illustrate the principles of an SAR study, we present data from a series of aminopyridine N-oxide inhibitors of p38α Mitogen-Activated Protein (MAP) Kinase. This enzyme is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. The data highlights how systematic structural modifications influence inhibitory potency.
Table 1: SAR of Modifications at the Pyridine Core and N-Oxide Position
| Compound | R¹ Substituent | R² Substituent | p38α IC₅₀ (µM) |
| 1 | H | 4-Fluorophenyl | > 10 |
| 2 (N-Oxide) | H | 4-Fluorophenyl | 0.85 |
| 3 | 6-Methyl | 4-Fluorophenyl | 0.21 |
| 4 | 6-Chloro | 4-Fluorophenyl | 0.15 |
Data is conceptually derived from J. Med. Chem. 2009, 52, 7382-7397 for illustrative purposes.
Analysis: The introduction of the N-oxide functionality (Compound 2 vs. 1 ) is crucial for inhibitory activity, likely forming a key interaction in the kinase hinge region. Small electron-withdrawing or alkyl groups at the 6-position (R¹) further enhance potency (Compounds 3 and 4 ).
Table 2: SAR of the Aryl Substituent (R²)
| Compound | R¹ Substituent | R² Substituent | p38α IC₅₀ (µM) | Cellular TNFα IC₅₀ (µM) |
| 5 | 6-Methyl | Phenyl | 0.55 | 1.2 |
| 6 | 6-Methyl | 4-Fluorophenyl | 0.21 | 0.45 |
| 7 | 6-Methyl | 2,4-Difluorophenyl | 0.08 | 0.18 |
| 8 | 6-Methyl | 2-Methylphenyl | 1.5 | 3.1 |
| 9 | 6-Methyl | 4-Methoxyphenyl | 0.98 | 2.5 |
Data is conceptually derived from J. Med. Chem. 2009, 52, 7382-7397 for illustrative purposes.
Analysis: The nature of the aryl ring at the 2-position (R²) significantly impacts both biochemical and cellular potency.
-
Halogenation: Fluorine substitution, particularly at the 4-position (Compound 6 ) and the 2,4-positions (Compound 7 ), is highly favorable. This suggests the substituent occupies a hydrophobic pocket where the fluorine atoms can make favorable interactions or modulate the electronics of the ring.
-
Steric Hindrance: Ortho-substitution with a methyl group (Compound 8 ) is detrimental to activity, likely due to steric clash within the binding site.
-
Polar Groups: A methoxy group at the 4-position (Compound 9 ) reduces potency compared to the fluoro-substituted analogue, indicating a preference for more lipophilic or electron-withdrawing groups in this pocket.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Experimental Protocols
Detailed and consistent experimental protocols are critical for generating reliable SAR data. Below are representative methodologies for the key assays required to evaluate potential p38 MAP kinase inhibitors.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying ADP production.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control). Prepare a master mix containing recombinant human p38α kinase and a suitable peptide substrate (e.g., ATF2-derived peptide) in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Add 4 µL of this master mix to each well.
-
Kinase Reaction Initiation: Add 5 µL of ATP solution prepared in kinase reaction buffer to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for p38α.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation: Add 10 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well. This terminates the kinase reaction and converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-40 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for Inhibition of TNFα Production
This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNFα in a cellular context.
-
Cell Culture: Seed human monocytic cells (e.g., THP-1) or use human whole blood in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (prepared in cell culture medium from DMSO stocks) for 1 hour at 37°C in a CO₂ incubator.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNFα production.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production at each inhibitor concentration relative to the DMSO-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel small molecule inhibitors. While direct SAR data for its derivatives is sparse, a rational and systematic approach to library synthesis, coupled with robust biological evaluation, can unlock its therapeutic potential. By applying established synthetic methods like Suzuki and Buchwald-Hartwig couplings, a diverse set of analogues can be generated. The comparative analysis of a related aminopyridine N-oxide series demonstrates how subtle changes in chemical structure can lead to significant differences in biological activity, providing a clear roadmap for interpreting the data from a new screening campaign. The detailed protocols provided herein offer a foundation for the reliable biochemical and cellular characterization of these novel compounds, paving the way for the identification of new lead molecules for drug development.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-3-fluoro-5-methylpyridine
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides immediate, essential information and a step-by-step operational plan for the proper disposal of 2-Bromo-3-fluoro-5-methylpyridine. Adherence to these protocols is critical for ensuring the safety of all personnel and maintaining compliance with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data for structurally analogous compounds, including other brominated, fluorinated, and methylated pyridines. This substance should be treated as hazardous.
Immediate Safety and Hazard Information
Based on data from similar halogenated pyridine compounds, this compound should be handled as a hazardous substance. The primary potential hazards are summarized below.
| Hazard Statement | Description | Precautionary Measures |
| H302: Harmful if swallowed | May cause harm if ingested.[1][2][3] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2][3][4] |
| H315: Causes skin irritation | May cause redness, itching, or inflammation upon skin contact.[2][5] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[2][5] |
| H318/H319: Causes serious eye damage/irritation | Can cause significant irritation or damage to the eyes.[1][2][5] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4][5][6] |
| H335: May cause respiratory irritation | Inhalation of vapors or dust may irritate the respiratory tract.[1][2][5] | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][3][5] |
Personal Protective Equipment (PPE)
To minimize exposure when handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Item | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[7] |
| Lab Coat | A standard lab coat should be worn. For significant quantities or risk of splash, a chemically resistant apron is recommended. |
| Respiratory Protection | All handling should occur in a well-ventilated area.[2][4] If vapors are likely to be generated, use a certified respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with local, state, and federal hazardous waste regulations.[8]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), must be classified as "Halogenated Organic Hazardous Waste".[9]
-
Segregate Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[10][11]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[3][9] High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition without cracks or residues.[9]
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][9] The label must include:
Step 3: Spill and Contamination Cleanup
-
Immediate Action: In case of a spill, alert personnel in the area.[4]
-
Containment: Absorb the spill using an inert, non-combustible material like vermiculite, sand, or dry earth.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[2][4] Avoid generating dust.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Prevention: Prevent any spilled material from entering drains or waterways.[4]
Step 4: Waste Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[3][12]
-
Secure Containment: Keep the waste container securely closed at all times, except when actively adding waste.[3][11] Using a secondary container is a best practice to contain any potential leaks.[3]
-
Regulatory Adherence: Be mindful of institutional limits on the quantity of hazardous waste that can be accumulated and the time frame for its removal.[3]
Step 5: Final Disposal
-
Professional Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3][9][12]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Incineration: The recommended disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[13]
-
Record Keeping: Maintain accurate records detailing the amount of waste generated and its disposal date to ensure regulatory compliance.[3]
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-Bromo-5-fluoro-3-methylpyridine 97 38186-85-5 [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromo-3-fluoro-5-methylpyridine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Bromo-3-fluoro-5-methylpyridine, a compound requiring stringent safety measures. All personnel must adhere to these procedures to mitigate risks of skin, eye, and respiratory irritation.
Essential Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | ||
| Gloves | Butyl rubber, Viton®, or heavy-duty nitrile gloves. | Provides the best resistance to pyridine and its derivatives, preventing skin contact and absorption.[1][2] |
| Lab Coat | Fully-buttoned, flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood. | Prevents inhalation of harmful vapors that can cause respiratory tract irritation.[1][3] |
| Respirator (for spills or ventilation failure) | A NIOSH-approved air-purifying respirator with organic vapor cartridges. | Provides necessary respiratory protection in situations where engineering controls are insufficient. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Confirm that all required PPE is available and in good condition.
-
Locate Emergency Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Have designated, labeled, and sealed hazardous waste containers ready for both liquid and solid waste.
Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work Within Fume Hood: Conduct all manipulations of this compound exclusively within a properly functioning chemical fume hood.[2][3]
-
Grounding: For transfers of larger quantities, ensure containers are grounded to prevent static discharge.
-
Avoid Inhalation and Contact: Handle the chemical carefully to avoid generating dust or aerosols. Do not allow the substance to come into contact with skin, eyes, or clothing.
-
Container Management: Keep containers of this compound tightly closed when not in use.
-
Post-Handling Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Designated Waste Streams: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be collected as halogenated organic waste.
-
Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
Container Storage: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[1][2]
Step-by-Step Disposal Procedure:
-
Solid Waste: Place contaminated solid materials (e.g., gloves, absorbent pads) in a designated, sealed, and labeled solid waste container.
-
Liquid Waste: Transfer liquid waste containing this compound to a designated, sealed, and labeled halogenated liquid waste container.
-
Full Containers: Once a waste container is full, ensure it is tightly sealed and contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal in accordance with local, state, and federal regulations.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a designated hazardous waste container. Clean the spill area with soap and water. |
| Large Spill (>100 mL) | Evacuate the immediate area. Alert others in the vicinity and contact your institution's EHS department immediately.[1] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
